molecular formula CdNi B14708950 Cadmium;nickel CAS No. 12139-20-7

Cadmium;nickel

Cat. No.: B14708950
CAS No.: 12139-20-7
M. Wt: 171.11 g/mol
InChI Key: OJIJEKBXJYRIBZ-UHFFFAOYSA-N
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Description

Cadmium;nickel materials represent a significant area of research in advanced functional materials, particularly for developing enhanced gas sensing platforms. Recent studies have demonstrated that cadmium-doped nickel (Cd-Ni) nanocomposites, when integrated with a conductive polymer like polyaniline (PANI), function as highly sensitive and selective sensors for ammonia (NH₃) gas . The doping of cadmium into the nickel lattice introduces additional active sites and modifies the composite's electronic structure, thereby improving its interaction with target gas molecules . This synergistic effect results in enhanced sensor performance, including rapid response/recovery times and increased sensitivity, making it a promising candidate for environmental monitoring and industrial safety applications . The synthesis of these nanocomposites is often achieved via methods like solution combustion synthesis (SCS), which efficiently produces homogeneous, crystalline materials from precursors such as nickel nitrate and cadmium nitrate . It is crucial for researchers to note that cadmium and certain nickel species are classified for their hazardous properties, and studies on their mechanisms indicate that such metallic elements can induce effects like oxidative stress and inhibition of DNA repair . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the relevant Safety Data Sheets (SDS) and adhere to all local safety protocols for handling.

Properties

CAS No.

12139-20-7

Molecular Formula

CdNi

Molecular Weight

171.11 g/mol

IUPAC Name

cadmium;nickel

InChI

InChI=1S/Cd.Ni

InChI Key

OJIJEKBXJYRIBZ-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Cd]

Origin of Product

United States

Synthetic Methodologies for Cadmium Nickel Compounds and Composites

Solution-Phase and Wet Chemical Synthesis Approaches

Chemical Co-precipitation Techniques

Chemical co-precipitation is a versatile and widely used method for the synthesis of multi-component materials, including cadmium-nickel compounds. This technique involves the simultaneous precipitation of two or more metal cations from a common solution through the addition of a precipitating agent. The control of reaction parameters such as pH, temperature, and the molar ratio of precursors is crucial in determining the composition, phase, and morphology of the final product.

One application of this method is in the synthesis of layered double hydroxides (LDHs). For instance, Ni-Fe LDHs have been synthesized by slowly adding a solution of sodium hydroxide (B78521) to a solution containing nickel and iron nitrates, with a specific M²⁺/M³⁺ molar ratio maintained to ensure the formation of the desired LDH structure. rsc.org This process involves aging the precipitate, followed by washing, drying, and calcination to obtain the final material. rsc.org Similarly, Cd-Ni ferrite (B1171679) nanoparticles (Ni₀.₆Cd₀.₄Fe₂O₄) have been successfully prepared using a simple co-precipitation technique with sodium hydroxide as the precipitating agent. researchgate.net In this method, aqueous solutions of the metal chlorides are mixed and heated, followed by the addition of the precipitating agent to induce the formation of the ferrite nanoparticles. researchgate.net

The co-precipitation method is also effective for creating materials for environmental remediation. For example, the co-precipitation of cadmium with other heavy metals like chromium, lead, and zinc has been demonstrated using the marine bacterium Vibrio harveyi. mdpi.com This process, known as microbially induced calcite precipitation (MICP), effectively removes heavy metals from solutions by incorporating them into a calcium carbonate mineral structure. mdpi.com In a different approach, cobalt hydroxide has been used as a carrier for the co-precipitation of trace amounts of copper, nickel, manganese, and cadmium ions from water samples for analytical purposes. arabjchem.org The efficiency of this separation and preconcentration procedure is highly dependent on the pH of the solution. arabjchem.org

The key advantage of chemical co-precipitation lies in its ability to achieve homogeneous mixing of the constituent metals at an atomic level, leading to the formation of uniform composite materials. The properties of the resulting materials, such as their electrochemical performance, are highly dependent on the pH of the co-precipitation reaction. iosrjournals.org

Table 1: Examples of Cadmium-Nickel Compounds Synthesized via Co-precipitation

Compound/CompositePrecursorsPrecipitating AgentKey Findings
Ni₀.₆Cd₀.₄Fe₂O₄Nickel Chloride (NiCl₂·6H₂O), Cadmium Chloride (CdCl₂·2H₂O), Ferric ChlorideSodium Hydroxide (NaOH)Successful synthesis of cubic phase Cd-Ni ferrite nanoparticles. researchgate.net
CdS/Ni-Fe LDHCadmium Chloride (CdCl₂), Sodium Sulfide (B99878) (Na₂S·9H₂O), Ni-Fe LDH-Synthesis of a nanocomposite for adsorption and photocatalytic applications. rsc.org
Co-precipitated Cd and Ni ionsCadmium nitrate (B79036), Nickel nitrateCobalt(II) hydroxide (carrier)Effective preconcentration method for trace metal analysis. arabjchem.org
Microbially co-precipitated CdCadmium nitrateVibrio harveyiHigh efficiency of heavy metal removal from aqueous solutions. mdpi.com

Hydrothermal and Solvothermal Preparation Methods

Hydrothermal and solvothermal methods are widely employed for the synthesis of crystalline materials from solutions under elevated temperatures and pressures. These techniques offer excellent control over the size, morphology, and crystallinity of the resulting products.

A one-step hydrothermal process has been utilized to synthesize NiS, CdS, Ni-Cd-S, and Ni-Cd-S/rGO (reduced graphene oxide) nanocomposites. mdpi.com In a typical synthesis of the Ni-Cd-S/rGO nanocomposite, nickel nitrate and cadmium nitrate are dissolved in deionized water, followed by the addition of cetyltrimethylammonium bromide (CTAB) and rGO. mdpi.com Thiourea (B124793) is then added, and the resulting solution is subjected to hydrothermal treatment at 160°C for 24 hours. mdpi.com This method has been shown to produce cauliflower-structured nanocomposites with potential applications in photocatalysis. mdpi.com

Similarly, CdS nanowires modified with β-NiS have been synthesized via a simple hydrothermal route. rsc.org This process uses pre-synthesized CdS nanowires as a template, with thiourea and nickel acetate (B1210297) as precursors in the presence of sodium hypophosphite. rsc.org The hydrothermal treatment facilitates the growth of flake-like β-NiS nanostructures on the surface of the CdS nanowires. rsc.org

The synthesis of cadmium and manganese sulfide solid solutions (Cd₁₋ₓMnₓS) has also been achieved through a hydrothermal method, with treatment temperatures ranging from 100°C to 160°C. nih.gov These materials can be further modified with NiS as a co-catalyst to enhance their photocatalytic activity. nih.gov The synthesis involves precipitating the metal sulfides from nitrate precursors and then subjecting the precipitate to hydrothermal treatment for 24 hours. nih.gov

Furthermore, three-dimensional dendritic CdS nanoarchitectures have been synthesized using a template-free hydrothermal process with cadmium sulfate (B86663) and thiourea as precursors. acs.org The morphology of the resulting nanostructures is highly dependent on the reaction conditions, including the ratio of precursors and the hydrothermal time. acs.org The synthesis of CdS/graphene nanocomposites has also been reported through a hydrothermal method, where CdS nanoparticles are anchored onto graphene sheets. researchgate.net

Table 2: Research Findings on Hydrothermal/Solvothermal Synthesis of Cadmium-Nickel Compounds

Compound/CompositePrecursorsSynthesis ConditionsKey Findings
Ni-Cd-S/rGO NanocompositeNi(NO₃)₂·6H₂O, Cd(NO₃)₂, Thiourea, rGO160°C for 24 hoursFormation of cauliflower-structured nanocomposite with photocatalytic properties. mdpi.com
β-NiS modified CdS NanowiresCdS nanowires, Nickel acetate, ThioureaHydrothermal routeGrowth of flake-like β-NiS on CdS nanowires. rsc.org
Cd₁₋ₓMnₓS Solid SolutionsCdCl₂, Mn(NO₃)₂, Na₂S100-160°C for 24 hoursSynthesis of photocatalytically active solid solutions. nih.gov
Dendritic CdS NanoarchitecturesCdSO₄, ThioureaTemplate-free hydrothermal processFormation of 3D dendritic structures. acs.org
CdS/Graphene Nanocomposite-Hydrothermal methodAnchoring of CdS nanoparticles on graphene sheets. researchgate.net

Homogeneous Precipitation and Surface Coating Strategies

Homogeneous precipitation and surface coating techniques are employed to create core-shell structures and composite materials with tailored properties. These methods allow for the controlled deposition of one material onto the surface of another, leading to enhanced functionality.

One prominent example of a surface coating strategy is the diffused nickel-cadmium plating process. rmfusa.comrmfusa.comswmf.co.ukcadorath.com This method involves the electrodeposition of a layer of nickel onto a substrate, followed by the electrodeposition of a thin layer of cadmium on top of the nickel. rmfusa.com Subsequently, the part is heated in an oven, causing the cadmium to diffuse into the nickel layer, forming a durable and corrosion-resistant coating. rmfusa.com This treatment is commonly applied to carbon steel, low-alloy steel, and corrosion-resistant steel parts, particularly those used in high-temperature applications in the aerospace and defense industries. rmfusa.comrmfusa.com The resulting coating not only provides excellent corrosion and temperature resistance but also adds a lustrous appearance to the part and offers good adhesion for subsequent coatings. rmfusa.comrmfusa.com

Another approach involves the synthesis of core-shell structured materials through chemical bath deposition. This technique has been noted for its potential to tailor lattice parameters and band gaps by controlling deposition parameters. iosrjournals.org The shell can modify the charge, functionality, and reactivity of the core material's surface, as well as improve its stability and dispersibility. iosrjournals.org While specific examples of cadmium-nickel core-shell structures via this exact method were not detailed in the provided context, the principle is broadly applicable.

The reduction of nickel salts in the presence of a substrate can also be considered a surface coating strategy. For instance, the reduction of a nickel chloride solution using a borohydride (B1222165) form anion exchange resin resulted in the precipitation of nickel as a fine black powder, a significant portion of which formed a stable coating on the resin beads. google.com

Table 3: Overview of Homogeneous Precipitation and Surface Coating Methods for Cadmium-Nickel Materials

MethodDescriptionSubstrate/CoreCoating/ShellKey Features
Diffused Nickel-Cadmium PlatingElectrodeposition of nickel followed by cadmium, then heat treatment for diffusion. rmfusa.comCarbon steel, low-alloy steel, corrosion-resistant steel rmfusa.comNickel-Cadmium alloy rmfusa.comHigh corrosion and temperature resistance, lustrous finish. rmfusa.comrmfusa.com
Chemical Bath DepositionControlled deposition from a chemical bath to form a core-shell structure. iosrjournals.orgVariesVariesTailorable lattice parameters and band gap. iosrjournals.org
Reduction with Resin SupportReduction of a metal salt onto a resin, forming a coating. google.comAnion exchange resinNickelStable coating of the reduced metal on the resin beads. google.com

Chemical Reduction of Metal Precursors in Aqueous Media

The chemical reduction of metal precursors in an aqueous medium is a common and effective method for synthesizing metal nanoparticles and composites. This approach typically involves the use of a reducing agent to convert metal ions into their elemental or lower oxidation state forms.

A notable example is the use of sodium borohydride (NaBH₄) as a reducing agent. When a nickel(II) salt, such as nickel chloride (NiCl₂), is reacted with an aqueous solution of sodium borohydride, a black precipitate of nickel boride (Ni₂B) is formed. researchgate.net This in-situ generation of nickel nanoparticles from the combination of a metal salt and NaBH₄ is a key step in catalytic reductions. nih.gov To prevent the agglomeration of these nanoparticles, stabilizers are often used. nih.gov For instance, a catalytic system using NaBH₄–NiCl₂·6H₂O in a mixture of ethanol (B145695) and PEG-400 has been developed for the reduction of alkenes. rsc.org In this system, the polyethylene (B3416737) glycol (PEG) acts as a stabilizer for the nickel catalyst. rsc.org

Another approach involves the use of borohydride in the form of an anion exchange resin. When a solution of cadmium nitrate was stirred with an Amberlyst A-26 anion exchange resin in its borohydride form, the cadmium was effectively reduced and removed from the solution. google.com Similarly, stirring a solution of nickel chloride with the same resin resulted in the precipitation of nickel as a black powder, much of which coated the resin beads. google.com

The synthesis of nickel boride catalysts can also be stabilized by nanocellulose. An in-situ prepared nickel boride catalyst from NiCl₂ and sodium borohydride in the presence of an aqueous solution of TEMPO-oxidized nanocellulose has been used for the reduction of nitroarenes and aliphatic nitro compounds. thieme-connect.com The nanocellulose acts as a stabilizer for the nickel boride nanoparticles. thieme-connect.com

Table 4: Summary of Chemical Reduction Methods for Cadmium-Nickel Precursors

Metal Precursor(s)Reducing AgentStabilizer/SupportProductKey Features
Nickel Chloride (NiCl₂)Sodium Borohydride (NaBH₄)None mentionedNickel Boride (Ni₂B)Formation of a black precipitate. researchgate.net
Nickel Chloride Hexahydrate (NiCl₂·6H₂O)Sodium Borohydride (NaBH₄)Polyethylene Glycol (PEG-400)Nickel catalystEfficient and recyclable catalytic system. rsc.org
Cadmium NitrateBorohydride form anion exchange resinAnion exchange resinReduced CadmiumEffective removal of cadmium from solution. google.com
Nickel Chloride (NiCl₂)Borohydride form anion exchange resinAnion exchange resinReduced NickelPrecipitation of nickel as a black powder, coating the resin. google.com
Nickel Chloride (NiCl₂)Sodium Borohydride (NaBH₄)TEMPO-oxidized nanocelluloseNickel Boride nanoparticlesNanocellulose stabilizes the catalyst nanoparticles. thieme-connect.com

Thermal Decomposition of Thiourea Metal-Chelation Precursors

The thermal decomposition of metal-thiourea complexes is a well-established method for the synthesis of metal sulfides. Thiourea (Tu) acts as both a complexing agent and a sulfur source, decomposing at elevated temperatures to yield sulfide ions that react with the metal cation.

This method has been used to prepare nickel sulfide (NiS) and cadmium sulfide (CdS) nanostructures. kashanu.ac.irkashanu.ac.ir The process typically involves two main steps: first, the synthesis of a metal-thiourea complex, such as [Ni(Tu)₆]²⁺ or [Cd(Tu)₄]²⁺, by reacting metal salts like nitrates, chlorides, or sulfates with thiourea in an aqueous solution. ajol.infoajol.info These complexes are formed at room temperature. ajol.info The second step is the thermal decomposition of these precursor complexes in a furnace at a specific temperature, for instance at 500°C for 4 hours, to produce the corresponding metal sulfide nanostructures. kashanu.ac.irkashanu.ac.ir The decomposition of thiourea ligands generally begins at around 200°C. researchgate.net

The synthesis can also be carried out as a one-pot reaction in an aqueous medium at elevated temperatures. For example, yellow cadmium sulfide and black nickel sulfide have been precipitated by heating an aqueous solution of the respective metal salt and thiourea (in a 1:10 molar ratio) to approximately 80°C. ajol.info In this process, thiourea hydrolyzes to form ammonium (B1175870) sulfide, which then reacts with the metal ions to produce the metal sulfide. ajol.info

The properties of the final metal sulfide can be influenced by the specific thiourea derivative used. Studies on the thermal decomposition of cadmium(II) complexes with various substituted thioureas (e.g., methyl-, ethyl-, phenyl-thiourea) have shown that the thermal stability of the complexes varies with the substituent group. akjournals.com The decomposition often occurs in a stepwise manner. akjournals.com Similarly, the thermal decomposition of nickel(II)-thiourea complexes, such as NiCl₂tu₄ and NiBr₂tu₆, has been investigated, with initial decomposition temperatures typically in the range of 160-180°C. chemicalpapers.com

This synthetic route is versatile and can be adapted to create more complex materials. For instance, NiS nanoparticle-MoS₂ nanosheet core-shell spheres have been synthesized via a hydrothermal method where thiourea decomposes to provide the sulfur source for the formation of both NiS and MoS₂. oaepublish.com

Table 5: Research Findings on Thermal Decomposition of Thiourea-Metal Precursors

Metal SulfideMetal Precursor(s)Thiourea TypeDecomposition ConditionsKey Findings
NiS, CdSNi(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂OThiourea500°C for 4 hours in a furnaceSynthesis of metal sulfide nanostructures. kashanu.ac.irkashanu.ac.ir
NiS, CdSNi(NO₃)₂, NiCl₂, NiSO₄, Cd(NO₃)₂, CdCl₂, CdSO₄Thiourea~80°C in aqueous mediaPrecipitation of metal sulfides with average crystalline size of 20-25 nm. ajol.info
CdSCadmium(II) perchlorateSubstituted thioureasHeating up to 1073 KStepwise decomposition; thermal stability depends on the substituent. akjournals.com
NiSNiCl₂, NiBr₂, Ni(NO₃)₂, Ni(ClO₄)₂Thiourea160-180°C (initial decomposition)Decomposition characteristics depend on the anion in the complex. chemicalpapers.com

Spray Pyrolysis Deposition of Thin Films

Spray pyrolysis is a versatile and cost-effective technique for depositing thin films of various materials, including metal oxides and sulfides, onto a heated substrate. The process involves spraying a solution containing the precursors onto a substrate maintained at a high temperature, leading to the thermal decomposition of the precursors and the formation of a thin film.

This method has been successfully employed to fabricate pure and nickel-doped cadmium oxide (CdO:Ni) thin films. camjol.info In a typical setup, an aqueous solution of cadmium nitrate tetrahydrate is used as the precursor for CdO. For doping, a solution of nickel(II) nitrate hexahydrate is added to the cadmium nitrate solution. camjol.info The mixed solution is then sprayed onto a heated glass substrate, for example at 400°C. camjol.info The properties of the resulting films, such as their structure, morphology, and optical properties, can be tuned by varying the doping level of nickel. camjol.info Studies have shown that the resulting films are polycrystalline with a cubic structure. camjol.info

Similarly, nickel-doped cadmium sulfide (NiₓCd₁₋ₓS) nanostructure thin films have been prepared by spray pyrolysis on glass substrates at 350°C. scientific.net The structural analysis revealed that these films exhibit a hexagonal structure. scientific.net The properties of the films, including crystallite size and optical band gap, were found to be dependent on the nickel doping concentration. scientific.net

The spray pyrolysis technique is not limited to oxide and sulfide compounds. It has been noted as a method for producing uniform films of pure and crystalline materials without the need for high vacuum or inert atmospheres, making it suitable for large-scale fabrication. diva-portal.org For instance, it has been used to fabricate polycrystalline nickel oxide (NiO) thin films. diva-portal.org The versatility of this technique is highlighted by its application in depositing a wide range of thin film materials for various applications, including optoelectronics. iosrjournals.orgrdd.edu.iq

Table 6: Summary of Spray Pyrolysis Deposition of Cadmium-Nickel Thin Films

Film CompositionPrecursorsSubstrate TemperatureKey Findings
Ni-doped CdOCadmium nitrate tetrahydrate, Nickel(II) nitrate hexahydrate400°CPolycrystalline cubic structure; properties are a function of Ni doping level. camjol.info
NiₓCd₁₋ₓSCadmium chloride, Thiourea, Nickel chloride350°CHexagonal structure; optical band gap decreased with increasing Ni doping. scientific.net
Cd₀.₉₁Ni₀.₀₉O-Annealed at 350, 400, 450°CCubic crystalline structure; crystalline size increased with annealing temperature. uodiyala.edu.iq
CdO:%NiO--Root-like structure; energy band gap increased with NiO addition. researchgate.net
NiO-370-420°CCubic bunsenite structure. researchgate.net

Solid-State and Mechanochemical Synthesis Protocols

Solid-state and mechanochemical methods are pivotal in the synthesis of cadmium-nickel materials, offering pathways to various compounds and composites through high-temperature reactions and mechanical energy.

High-Temperature Ceramic Processing Techniques

High-temperature ceramic processing is a conventional yet effective method for synthesizing cadmium-nickel compounds, particularly mixed metal oxides. This technique generally involves heating precursor materials to high temperatures, often above 1000°C, to induce solid-state reactions. diva-portal.org The process facilitates the formation of a stable ceramic-like matrix. diva-portal.org

One approach involves the solid-state interaction between nickel oxide (NiO) and cadmium oxide (CdO) at elevated temperatures. mdpi.com This interaction can be initiated during the growth of metal phases, leading to the formation of binary nanoparticles. mdpi.com The process typically includes a calcination step at temperatures ranging from 500°C to 800°C, which serves to remove organic components and promote the combination of nanoparticles. mdpi.com Studies have shown that as the calcination temperature increases, the crystallite size of the resulting bunsenite cadmium oxide nanoparticles also increases, for instance, from 29 nm at 500°C to 62 nm at 800°C. mdpi.com This method is advantageous as it does not necessitate the use of hazardous chemicals. mdpi.com

Another variation of this technique is the melt quenching method, used to fabricate glass samples containing cadmium and nickel oxides. chalcogen.ro In this process, pure powders of NiO NPs, CdO NPs, B₂O₃ NPs, and ZnO NPs are mixed and heated in a furnace. chalcogen.ro The resulting product is then ground into a powder. chalcogen.ro The synthesis of the precursor nanoparticles themselves can also involve high-temperature steps. For example, NiO nanoparticles can be obtained by the combustion of nickel hydroxide nanoparticles at 850°C. chalcogen.ro

Hydrothermal synthesis under high temperatures and pressures represents another route. For instance, a new hetero-metallic polymer, NiCd(cit)(H₂O), was synthesized under hydrothermal conditions. csic.esuniovi.es This process led to the formation of a 2D structure that is thermally stable up to 250°C. csic.esuniovi.es

The table below summarizes key parameters from different high-temperature synthesis studies.

PrecursorsSynthesis MethodTemperature (°C)Resulting CompoundKey Findings
Nickel nitrate, Cadmium nitrate, PVPCalcination500 - 800Bunsenite cadmium oxide nanoparticlesCrystallite size increased with calcination temperature. mdpi.com
NiO NPs, CdO NPs, B₂O₃ NPs, ZnO NPsMelt quenching200 - 250 (initial), higher for meltingNiO-doped cadmium zinc borate (B1201080) glassesUrea (B33335) acts as a fuel in the formation of porous CdO powder. chalcogen.ro
Citric acid, Ni and Cd sourcesHydrothermalNot specifiedNiCd(cit)(H₂O) polymerThermally stable up to 250°C. csic.esuniovi.es

Mechanochemical Dry Grinding and Solid-State Reactions

Mechanochemical synthesis offers an alternative to traditional methods, utilizing mechanical energy from grinding or milling to induce chemical reactions in the solid state. rsc.orgacademiczone.net This technique is recognized for being environmentally friendly and cost-effective due to its solvent-free nature. academiczone.net It has been successfully employed for the preparation of nanocrystalline materials, including metal chalcogenides and alloys. rsc.orgacademiczone.netrsc.org

In the context of cadmium-nickel compounds, mechanochemical methods have been used to synthesize various nickel sulfides (NiS, NiS₂, Ni₃S₂) from elemental precursors. chalcogen.ro This process involves high-energy ball milling, where the repeated welding and fracturing of powder particles initiate the reaction. chalcogen.romdpi.com The resulting products are typically primary nanoparticles with crystallite sizes ranging from approximately 10 to 20 nm, which are often strongly agglomerated into larger secondary clusters. chalcogen.ro

Mechanically induced self-propagating reactions (MSRs) are a subset of mechanochemical synthesis where a self-sustaining reaction is initiated by mechanical impact. rsc.org This has been demonstrated for the synthesis of binary metal chalcogenides, including those of cadmium and nickel. rsc.org For instance, the reactions of cadmium and nickel with sulfur and selenium have been investigated, with most compounds forming within minutes. rsc.org The ignition time for these reactions varies, with selenides generally forming faster than sulfides. rsc.org

The table below outlines examples of mechanochemical synthesis of cadmium and nickel compounds.

PrecursorsSynthesis MethodMilling TimeResulting CompoundKey Findings
Elemental Nickel, Elemental SulfurHigh-energy ball millingNot specifiedNiS, NiS₂, Ni₃S₂Produced nanoparticles with crystallite sizes of 10-20 nm. chalcogen.ro
Elemental Cadmium, Elemental Sulfur/SeleniumPlanetary ball mill< 10 minutesCdS, CdSeSelenides formed much faster than sulfides. rsc.org
Elemental Nickel, Elemental Sulfur/SeleniumPlanetary ball mill< 10 minutesNiS, NiSeMSR process for Ni-based systems reported for the first time. rsc.org
CdCl₂, AspirinGrinding in mortar and pestle5 - 10 minutesCadmium(II) Aspirin ComplexA fine creamy-white powder was formed. academiczone.net

Specialized and Advanced Synthesis Routes

Beyond traditional solid-state methods, specialized and advanced synthesis routes have been developed to create cadmium-nickel compounds and composites with controlled structures and properties. These include electrodeposition, integration into zeolitic frameworks, and metal-ion directed synthesis.

Pulse Electrodeposition for Alloy Formation and Nanostructure Control

Pulse electrodeposition is a sophisticated electrochemical technique used to synthesize nanostructured alloys and composites with superior properties. nmfrc.org This method allows for precise control over the microstructure and morphology of the deposited material by modulating the electrical current or potential. nmfrc.orgmdpi.com It has been shown to be an attractive method for producing nanostructured coatings. nih.gov

The technique involves applying the current in pulses, with a "on" time (T_on) and an "off" time (T_off). This contrasts with direct current (DC) plating. arxiv.org The use of pulsed currents can lead to the formation of finer crystal grains due to higher nucleation rates at increased overpotentials. nmfrc.org In the case of Ni-Zn alloys, a potential alternative to cadmium coatings, pulse electrodeposition has been used to create nanostructured deposits with increased nickel content. nmfrc.org The rest period (T_off) in pulse deposition can lead to a substitution reaction where nickel deposits while zinc dissolves, resulting in a higher nickel content in the final alloy. nmfrc.org

Pulse electrodeposition has been utilized to synthesize ternary alloys such as Ni-Zn-Cd. nmfrc.org The process can be optimized to achieve superior corrosion resistance and electrocatalytic properties. nmfrc.org The composition of the alloy can be controlled by varying parameters like the concentration of electroactive species and operating conditions. nmfrc.org For instance, in Ni-Zn alloys, the zinc content can be controlled by adjusting the applied pulse current density. nmfrc.org

The table below summarizes key aspects of pulse electrodeposition for cadmium-nickel related alloys.

Alloy SystemElectrolyte TypeKey ParametersResulting StructureKey Findings
Ni-Zn-CdNot specifiedPulse platingNanostructured ternary alloyTargeted as a replacement for cadmium deposition. nmfrc.org
Zn-NiAlkaline sulfatePulse current density, duty cycleNanostructured alloy with ~70-80 nm grain sizeIncreased nickel content compared to conventional methods. nmfrc.org
Fe-NiNot specifiedDuty cycle, peak current densityNearly uniform composition profileUniform composition achieved at a duty cycle of 0.2 or smaller. arxiv.org
CdS/CdCadmium chloride, sodium thiosulfatePulse frequency (8 Hz), current amplitude (100 mA/cm²)Nanocomposite in nanofiber formMethod allows for controllable synthesis of nanofibers. aaru.edu.jo

Integration into Zeolitic Frameworks for Composite Materials

Zeolitic frameworks, particularly zeolitic imidazolate frameworks (ZIFs), serve as versatile platforms for creating composite materials containing cadmium and nickel. These materials are synthesized for various applications, including adsorption and catalysis.

One method involves the synthesis of zeolites from industrial waste products like fly ash, which can then be used to adsorb metal ions such as Cd(II) and Ni(II) from aqueous solutions. mdpi.comnih.gov The synthesis of the zeolite itself is often achieved through a fusion method followed by hydrothermal treatment. nih.govekb.eg For example, fly ash can be treated with NaOH and then subjected to a hydrothermal process using seawater to produce mesoporous and microporous zeolites. ekb.eg These synthesized zeolites have shown effectiveness in removing Cd(II) and Ni(II) ions. mdpi.comekb.eg

Another approach involves the direct synthesis of ZIF composites. For example, a nickel disulfide/zeolitic imidazolate framework-67 (NiS₂/ZIF-67) composite with a core-shell structure has been synthesized. rsc.orgrsc.org This involved a two-step method where spherical NiS₂ was first synthesized via a hydrothermal method, and then coated with a ZIF-67 layer by reacting with cobalt ions and 2-methylimidazole. rsc.orgrsc.org Similarly, nickel-based ZIF (Ni-ZIF) nanoparticles have been synthesized and then combined with C₆₀ fullerene nanowhiskers to create a composite material. jst.go.jp

The table below provides examples of the synthesis of cadmium-nickel zeolitic composites.

Zeolite/ZIF TypeSynthesis MethodPrecursorsApplicationKey Findings
Phillipsite, Carbonate cancrinite, HydroxysodaliteFusion and hydrothermal treatment of fly ashFly ash, NaOH, SeawaterRemoval of Cd(II), Ni(II) ionsSynthesized zeolites were mesoporous and microporous. ekb.eg
Zeolite from fly ashModified hydrothermal methodFly ashAdsorption of Cd²⁺ and Ni²⁺Adsorption capacity of 17 mg/g for Cd²⁺ and 13 mg/g for Ni²⁺. mdpi.com
NiS₂/ZIF-67Two-step hydrothermal and coatingNickel nitrate, L-cysteine, Cobalt nitrate, 2-methylimidazoleSupercapacitorsResulted in a core-shell structure. rsc.orgrsc.org
Ni-ZIF-C₆₀ fullerene nanowhisker compositeLiquid-liquid interfacial precipitationNi-ZIF nanoparticles, C₆₀-saturated toluene, 2-propanolPhotocatalytic degradationComposite showed photocatalytic activity under UV irradiation. jst.go.jp

Metal-Ion Directed Synthesis of Coordination Complexes

Metal-ion directed synthesis is a powerful strategy for constructing complex, multidimensional structures known as coordination polymers or metal-organic frameworks (MOFs). rsc.org This approach relies on the coordination properties of metal ions to assemble organic ligands into predictable architectures. rsc.org For heterometallic systems containing both cadmium and nickel, several synthetic techniques are employed.

The self-assembly or one-pot method is a common approach where different metal ions and organic ligands are simply mixed together in a suitable solvent system. rsc.org This can lead to the formation of heterometallic coordination compounds. For instance, three novel Ni/Cd coordination compounds were synthesized through a self-assembly process in a one-pot reaction involving cadmium oxide, a nickel salt, and other reagents in non-aqueous solvents. researchgate.net Similarly, a heterometallic 1D coordination polymer, {Ni(en)₂}₂(μ-NCS)₄Cd(NCS)₂, was prepared using a one-pot reaction of cadmium oxide, nickel, and ammonium thiocyanates. researchgate.net

The metalloligand approach offers more control over the final structure. rsc.org In this method, a pre-formed metal complex, which still has available donor sites, is used as a "metalloligand." This metalloligand then reacts with a second type of metal ion to form the heterometallic coordination polymer. rsc.org

Post-synthesis modification is another technique where a pre-existing coordination polymer is chemically altered to introduce a second metal ion. rsc.org

Hydrothermal synthesis is also a frequently used method in this context. A new Cd(II)-Ni(II) hetero-metallic coordination polymer based on a citric acid ligand was synthesized under hydrothermal conditions, resulting in a 2D structure. csic.esuniovi.es

The table below details examples of metal-ion directed synthesis of cadmium-nickel coordination complexes.

Synthesis MethodPrecursorsResulting ComplexStructure
Self-assembly (one-pot)Cadmium oxide, Nickel salt, NH₄X (X=Cl, Br, I), ethylenediamine[Ni(en)₃][CdCl₄]∙3dmso, [Ni(en)₂(dmf)₂][CdBr₄], [Ni(en)₃]₂CdI₄₂1D or 3D hydrogen-bonded frameworks researchgate.net
Self-assembly (one-pot)Cadmium oxide, Nickel, Ammonium thiocyanates, ethylenediamine{Ni(en)₂}₂(μ-NCS)₄Cd(NCS)₂1D double-stranded zigzag chain researchgate.net
HydrothermalCitric acid, Cd(II) and Ni(II) sourcesNiCd(cit)(H₂O)2D bridged by citrate (B86180) groups csic.esuniovi.es
Not specifiedCd(NO₃)₂·4H₂O, KSCN, Ni(NO₃)₂·6H₂O, ethylenediamine[Cd(SCN)₂Ni(en)(NCS)₂(EtOH)]₂Heteronuclear coordination polymer researchgate.net

Structural Elucidation and Advanced Characterization of Cadmium Nickel Materials

Spectroscopic Characterization Techniques

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Local Atomic Environments

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful, element-specific technique used to determine the local geometric and electronic structure of an absorbing atom within a material. aip.org It provides detailed information about the immediate atomic environment, including coordination numbers, bond distances, and the chemical identity of neighboring atoms. The XAFS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). bhu.ac.in

In the context of cadmium-nickel materials, XAFS is instrumental in elucidating the local structure around both Cd and Ni atoms. For instance, in the study of CdxNi1−xFe2O4 solid solutions, XRD results indicated the formation of a spinel structure. chalcogen.ro EXAFS analysis further clarified the specific atomic arrangements, confirming that Cd2+ ions preferentially occupy the tetrahedral sites within the spinel lattice. chalcogen.ro This site-specific information is crucial for understanding the material's magnetic and electronic properties.

Similarly, in an analysis of Cd(1-x)MxTe (where M=Ni), EXAFS was employed to investigate the local structure surrounding the dopant metal ions. researchgate.net By analyzing the oscillations in the X-ray absorption coefficient above the absorption edge of Ni, researchers can extract precise information about the Ni-Te bond lengths and the coordination environment of the nickel atoms within the cadmium telluride host lattice. This level of detail is often inaccessible through long-range order techniques like X-ray diffraction, especially in disordered or amorphous systems.

The data derived from EXAFS analysis, such as interatomic distances and coordination numbers, are critical for validating theoretical models and understanding the structure-property relationships in cadmium-nickel materials.

Mössbauer Spectroscopy for Hyperfine Interactions

Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the hyperfine interactions between a nucleus and its surrounding electronic environment. aip.orgacs.org It provides valuable information on the oxidation state, spin state, and local magnetic field at the nucleus of specific isotopes, most commonly ⁵⁷Fe. researchgate.net While not directly probing Cd or Ni, it is frequently used in cadmium-nickel-iron systems, such as Ni-Cd ferrites, to understand the influence of Cd and Ni on the local magnetic environment of the Fe ions. researchgate.net

The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔEQ), and the magnetic hyperfine field (Hhf).

Isomer Shift (δ): This parameter is related to the electron density at the nucleus and is used to determine the valence (oxidation) state of the Mössbauer isotope (e.g., Fe²⁺ vs. Fe³⁺). In studies of Cd₀.₉Ni₀.₁Fe₂O₄, isomer shift values at room temperature were around 0.24–0.25 mm/s, indicating that the iron ions were in the ferric (Fe³⁺) state in both tetrahedral and octahedral coordinations. researchgate.net

Quadrupole Splitting (ΔEQ): This arises from the interaction of the nuclear quadrupole moment with a non-spherically symmetric electric field gradient (EFG) at the nucleus. It provides information about the local site symmetry. researchgate.net Asymmetrical electric fields around the nucleus, perhaps due to tiny particles or structural distortions, can lead to variations in quadrupole splitting. researchgate.net

Magnetic Hyperfine Field (Hhf): In magnetically ordered materials, the nuclear energy levels are split by the interaction with an internal magnetic field. This splitting is proportional to the magnetic field at the nucleus, providing insight into the magnetic properties of the material. researchgate.net

In polycrystalline Ni-Cd ferrites, Mössbauer spectroscopy has been used to study the distribution of cations between the tetrahedral (A) and octahedral (B) sites of the spinel structure. researchgate.net The substitution of non-magnetic Cd²⁺ ions for Ni²⁺ ions alters the magnetic interactions between the sublattices. researchgate.net Analysis of the hyperfine fields suggests that for low Cd content, the magnetic behavior follows Neel's two-sublattice model, while at higher Cd concentrations, a triangular spin arrangement may prevail. researchgate.net Furthermore, low-temperature Mössbauer studies on Cd₀.₉Ni₀.₁Fe₂O₄ revealed localized spin-canting at both A and B sites, with average canting angles of 51° and 43°, respectively, at 4.2 K. researchgate.net This demonstrates the technique's power in revealing detailed magnetic ordering phenomena.

MaterialIsotopeParameterValueInterpretation
Cd₀.₉Ni₀.₁Fe₂O₄⁵⁷FeIsomer Shift (δ)0.24–0.25 mm/s (RT)Fe is in the Fe³⁺ state. researchgate.net
Cd₀.₉Ni₀.₁Fe₂O₄⁵⁷FeAverage Canting Angle (A site)51° (4.2 K)Localized spin-canting. researchgate.net
Cd₀.₉Ni₀.₁Fe₂O₄⁵⁷FeAverage Canting Angle (B site)43° (4.2 K)Localized spin-canting. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. rsc.org XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. rsc.org This technique is crucial for understanding the surface chemistry of cadmium-nickel materials, which often governs their catalytic, electronic, and corrosion properties.

Analysis of XPS spectra allows for the identification of elements present on the surface and the determination of their oxidation states through small shifts in the core-level binding energies, known as chemical shifts. ichem.md

Cadmium (Cd) Analysis: The Cd 3d region of the XPS spectrum features well-separated spin-orbit components (3d₅/₂ and 3d₃/₂). oatext.com However, the binding energy shifts for different cadmium compounds (e.g., oxides, sulfides) can be small, making chemical state differentiation challenging with XPS alone. oatext.com For instance, in studies of NiS/CdS composites, the Cd 3d peaks are analyzed to confirm the presence and chemical state of cadmium on the catalyst surface. worldscientific.com

Nickel (Ni) Analysis: The Ni 2p spectrum is more complex due to peak asymmetries, multiplet splitting, and shake-up satellite features, which can make interpretation challenging. iau.irworldscientific.com However, these complex features also serve as fingerprints for different nickel chemical states. For example, distinct binding energies and satellite structures are observed for metallic nickel (Ni⁰), nickel oxide (NiO, Ni²⁺), and nickel hydroxide (B78521) (Ni(OH)₂, Ni²⁺). mdpi.comsustainability-directory.com In NiS/CdS systems, the Ni 2p spectrum can be deconvoluted to identify the presence of both Ni⁰ and Ni²⁺ (in NiS), confirming the formation of dual-function sites. worldscientific.com

The table below summarizes typical binding energies for different chemical states of nickel, which are used to analyze the surface of cadmium-nickel materials.

ElementCore LevelChemical StateBinding Energy (eV)
NickelNi 2p₃/₂Ni metal~852.6
NickelNi 2p₃/₂NiO~853.7
NickelNi 2p₃/₂Ni(OH)₂~855.6
CadmiumCd 3d₅/₂CdS~405.0

Quantitative analysis of the peak areas, after applying relative sensitivity factors, provides the atomic concentration of the elements on the surface. This is critical for determining the surface stoichiometry of alloys like NiₓCd₁₋ₓO or the loading of one component onto another in composite materials. aip.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to investigate the optical properties and electronic transitions in materials. researchgate.netajgreenchem.com It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. chalcogen.ro When a molecule or solid absorbs a photon of light, an electron is promoted from a lower energy state to a higher energy state. The energy of the absorbed photon corresponds to the energy difference between these electronic states. chalcogen.ro

In the study of cadmium-nickel materials, UV-Vis spectroscopy is primarily used to determine the optical band gap (E_g), which is a fundamental property of semiconductors. The absorption edge in the UV-Vis spectrum, which corresponds to the onset of fundamental absorption, is used to calculate the band gap energy. This is often done using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν).

Research on Ni-doped CdS nanoparticles has shown that the introduction of nickel significantly influences the material's optical properties. chalcogen.roworldscientific.comchalcogen.ro The absorption spectra of undoped and Ni-doped CdS nanoparticles reveal a blue shift in the absorption edge upon Ni doping, indicating an increase in the energy band gap. chalcogen.rochalcogen.ro This quantum confinement effect is related to the small size of the nanoparticles. chalcogen.ro Conversely, other studies on Ni-doped CdS have reported a reduction in the optical band gap with increasing Ni concentration, which is attributed to the perturbation potential arising from exchange interactions. chalcogen.ro

In studies of cadmium-doped nickel oxide (Cd-doped NiO) nanoparticles, UV-Vis analysis is also employed to calculate the optical band gap from the absorption peak. researchgate.net Similarly, for NiₓCd₁₋ₓO alloys, the optical absorption edge can be continuously tuned from that of CdO (E_g ≈ 2.2 eV) to that of NiO (E_g ≈ 3.63 eV) by varying the nickel concentration (x). aip.org This tunability is a key property for applications in optoelectronic devices.

The table below presents exemplary data on the effect of doping on the band gap of cadmium-nickel materials.

Material SystemDopant ConcentrationOptical Band Gap (eV)Observation
Ni-doped CdSUndoped3.80The band gap increases upon doping. chalcogen.ro
Ni-doped CdSNi-doped3.95The band gap increases upon doping. chalcogen.ro
Ni-doped CdS0% Ni3.56The band gap decreases with increasing Ni doping. chalcogen.ro
Ni-doped CdS10% Ni3.14The band gap decreases with increasing Ni doping. chalcogen.ro
NiₓCd₁₋ₓOx = 0 (CdO)2.2The band gap is tunable with composition. aip.org
NiₓCd₁₋ₓOx = 1 (NiO)3.63The band gap is tunable with composition. aip.org

Fluorescence Spectroscopy for Luminescent Properties

Fluorescence spectroscopy, also known as fluorometry or spectrofluorometry, is a type of electromagnetic spectroscopy that analyzes fluorescence from a sample. It involves using a beam of light, usually ultraviolet light, that excites the electrons in molecules of certain compounds and causes them to emit light of a lower energy, typically, but not necessarily, visible light.

This technique is particularly valuable for investigating the luminescent properties of cadmium-nickel materials, such as quantum dots (QDs) and coordination complexes. ichem.mdiau.ir The emission spectrum provides information about the electronic structure and relaxation pathways of the excited state.

In the context of cadmium-nickel materials, fluorescence spectroscopy is often used to study sensing applications and energy transfer processes. For example, the fluorescence of thioglycolic acid-capped cadmium sulfide (B99878) (CdS) quantum dots is found to be remarkably quenched in the presence of Ni²⁺ ions. iau.ir This quenching effect forms the basis of a sensitive and selective method for the determination of nickel contamination in water samples. iau.ir The relationship between the decrease in fluorescence intensity and the concentration of Ni²⁺ can be linear over a specific range, allowing for quantitative analysis. researchgate.netiau.ir

Similarly, studies on CdTe quantum dots have demonstrated their use as a fluorescence probe for nickel ions. researchgate.net The fluorescence of the CdTe nanocrystals is quenched upon the addition of Ni²⁺. This phenomenon is attributed to the binding of the metal ions to the surface of the quantum dots, which introduces non-radiative decay pathways for the excited electrons. acs.org

Furthermore, the luminescent properties of coordination compounds involving cadmium and nickel have been explored. A mononuclear Ni(II) complex, Ni(phen)₂(H₂O)₂₂, has been shown to display blue luminescence. ichem.md In contrast, a related Cd(II) complex, [Cd(ClO₄)₂(phen)₂], exhibits white-light emission upon excitation with ultraviolet light. ichem.md The differences in the emission properties are related to the nature of the metal center and its influence on the ligand-centered or charge-transfer excited states. The investigation of such compounds is relevant for the development of new luminescent materials. scielo.brrsc.orgrsc.org

MaterialObservationApplication/Interpretation
CdS Quantum Dots + Ni²⁺Fluorescence quenchingSensing of Ni²⁺ ions. iau.ir
CdTe Quantum Dots + Ni²⁺Fluorescence quenchingProbe for Ni²⁺ determination. researchgate.net
Ni(phen)₂(H₂O)₂₂Blue luminescencePotential luminescent material. ichem.md
[Cd(ClO₄)₂(phen)₂]White-light emissionPotential white-light emitting material. ichem.md

Microscopic and Morphological Investigations

Scanning Electron Microscopy (SEM) for Surface Morphology, Microstructure, and Grain Growth

Scanning Electron Microscopy (SEM) is an essential technique for characterizing the surface topography and microstructure of materials at the micro- and nanoscale. nasa.govbohrium.com It works by scanning a focused beam of electrons over a surface to create an image. The signals derived from electron-sample interactions reveal information about the sample's surface morphology, composition, and crystalline structure.

In the study of cadmium-nickel materials, SEM is extensively used to investigate how synthesis parameters and composition affect the material's microstructure, including grain size, shape, and agglomeration.

Surface Morphology and Microstructure: SEM images provide direct visualization of the surface features. For instance, in Cd-doped nickel ferrite (B1171679) thin films, SEM analysis revealed a more or less spherical grain structure with some agglomeration. sci-hub.sesci-hub.se The morphology of Ni-Cd-S nanocomposites has also been characterized, showing uniform nanostructures that are interconnected. mdpi.com For Ni-doped CdS nanoparticles, SEM results indicate that the particles are nanosized, spherical, and can be highly aggregated, especially in the absence of a capping agent. bhu.ac.inchalcogen.ro

Grain Size and Growth: SEM is a primary tool for measuring grain size and observing grain growth. In studies of Cd-substituted Li-Ni ferrites and Ni-Zn ferrites, SEM micrographs showed that the average grain diameter increases as the cadmium content increases. researchgate.netresearchgate.net This grain growth is attributed to the diffusion of cadmium during the sintering process. researchgate.net Conversely, in other systems like Cd-doped nickel ferrite thin films, the grain size was found to decrease with an increase in cadmium substitution. sci-hub.sesci-hub.se These observations are critical as grain size significantly influences the magnetic and electrical properties of ferrite materials. For example, in CdSe nanocrystal thin films, annealing at higher temperatures leads to the growth of large crystal domains, which can be visualized by SEM. acs.org

The table below summarizes findings from SEM analysis on various cadmium-nickel materials.

Material SystemObservation from SEMEffect of Composition/Processing
Cd-substituted Li-Ni FerritesAverage grain diameter increases.Increasing Cd content promotes grain growth. researchgate.net
Cd-substituted Ni-Zn FerritesSubstantial grain growth observed.Cadmium diffusion leads to larger grains. researchgate.net
Cd-doped NiFe₂O₄ Thin FilmsSpherical grains; size decreases.Grain size varies from 19 nm to 38 nm with increasing Cd. sci-hub.sesci-hub.se
Ni-doped CdS NanoparticlesSpherical, aggregated nanoparticles.Morphology changes with doping. chalcogen.ro
Ni-Cd-S/rGO NanocompositeUniform, interconnected nanostructures.Provides insight into the composite's morphology. mdpi.com
Cu-Ni-Cd Alloy CoatingsSurface morphology changes.Morphology is dependent on Cd²⁺ concentration in the electrolyte. researchgate.net

These morphological details are crucial for understanding the physical and chemical properties of the materials and for optimizing their performance in various applications.

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Size Analysis

Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization and characterization of nanomaterials, providing high-resolution images that reveal particle size, shape, and morphology. nih.gov In the study of cadmium-nickel materials, TEM analysis confirms the nanostructural characteristics and provides precise measurements of particle dimensions, which are often corroborated with data from other techniques like X-ray Diffraction (XRD).

Research on nickel-doped Cadmium Sulfide (CdS) nanoparticles synthesized via a chemical co-precipitation method employed TEM to analyze the nanostructure. The TEM images revealed that the nanoparticles possessed a nearly spherical morphology. chalcogen.ro The average particle size determined from these images was in the range of 19-22 nm, which showed good agreement with the particle size calculated from XRD data (21-23 nm). chalcogen.ro Similarly, studies on nickel nanoparticles (NiNPs) utilized TEM to characterize their morphology and microstructure. niscpr.res.in The bright-field images indicated that the synthesized NiNPs were solid, spherical, and tended to agglomerate due to van der Waals forces. The average particle size was determined to be approximately 16 nm. niscpr.res.in

The analysis is not limited to particle size; selected area electron diffraction (SAED) patterns obtained during TEM can confirm the crystalline structure of the material. For Ni-doped CdS, SAED patterns confirmed the hexagonal phase structure suggested by XRD. chalcogen.ro The power of TEM lies in its ability to provide a direct, number-based size distribution from images, though this may differ from results of other techniques like dynamic light scattering which measure hydrodynamic diffusion area. nih.gov

Table 1: Particle Size Analysis of Cadmium-Nickel Related Nanoparticles via TEM

MaterialSynthesis MethodObserved MorphologyAverage Particle Size (TEM)Reference
Nickel-doped Cadmium Sulfide (Ni-CdS)Chemical Co-precipitationNearly Spherical19-22 nm chalcogen.ro
Nickel Nanoparticles (NiNPs)Aqueous Chemical ReductionSpherical, Agglomerated16 nm niscpr.res.in
Cadmium Oxide (CdO)Laser AblationApproximately SphericalReduced size with increased laser pulse energy medcraveonline.com

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique capable of quantitatively measuring surface topography in three dimensions (x, y, and z) at the nanoscale. nanosurf.com Unlike electron microscopy, AFM involves a mechanical contact between a sharp tip and the sample surface, allowing for precise measurement of features and surface roughness parameters like root-mean-square (RMS) roughness. nanosurf.comspmtips.com This makes it highly suitable for characterizing the surface of cadmium-nickel thin films and coatings.

In a study on nickel-alumina catalyst thin films, AFM was used to investigate the effect of substrate surface roughness on the final film topography. researchgate.net Nickel (II) nitrate (B79036) hexahydrate was a key precursor in the sol-gel preparation. The films were deposited on stainless steel substrates with three different initial roughness values: 0.09 µm, 0.13 µm, and 0.18 µm. AFM analysis revealed that the resulting film thickness and roughness were proportional to the substrate's roughness. The deposited films exhibited a roughness ranging from 0.1 to 1.0 µm and a thickness between 0.5 and 6.0 µm. researchgate.net The AFM images showed the presence of micro-sized, grain-like particles in the nickel-alumina coating. researchgate.net

AFM provides a significant advantage over other methods like stylus profilometry due to its higher lateral resolution, stemming from the much sharper probes used. icspicorp.com This allows for the quantification of roughness with high fidelity, which is critical for applications where surface characteristics influence material performance. icspicorp.com

Table 2: AFM Characterization of Nickel-Alumina Thin Films

Substrate RoughnessResulting Film CharacteristicsKey FindingReference
0.09 µm, 0.13 µm, 0.18 µmFilm Roughness: 0.1 - 1.0 µm Film Thickness: 0.5 - 6.0 µmFilm thickness and roughness are proportional to the substrate's roughness. researchgate.net

Complementary Analytical Methodologies

Elemental Analysis by Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a microanalytical technique frequently coupled with scanning electron microscopy (SEM) or TEM to perform elemental analysis. bruker.com The technique works by detecting characteristic X-rays emitted from a sample when it is excited by the microscope's high-energy electron beam. bruker.comthermofisher.com The energy of the emitted X-rays is unique to each element, allowing for qualitative identification, while the intensity of the X-ray signal corresponds to the element's concentration. thermofisher.com

In the characterization of cadmium-nickel materials, EDS is crucial for confirming the elemental composition and purity of synthesized samples. For instance, in the synthesis of nickel nanoparticles, EDS analysis was employed to verify the material's composition. niscpr.res.in The resulting spectra confirmed the presence of nickel and ruled out other elemental contaminants, ensuring the integrity of the synthesized product. niscpr.res.in Automated STEM-EDS can be used for large-area mapping to reveal the elemental composition of individual nanoparticles, as demonstrated in the analysis of gold-nickel nanoparticles. thermofisher.com EDS is a non-destructive technique with detection limits that can be below 0.1 wt%, making it effective for analyzing major and minor elements in a sample quickly and efficiently. thermofisher.commyscope.training

Thermogravimetric/Differential Thermal Analysis (TG/DTA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis methods used to study the physical and chemical changes that occur in a material as a function of temperature. uni-siegen.de TGA measures changes in mass, while DTA detects temperature differences between a sample and an inert reference, revealing thermal events like melting, decomposition, or phase transitions. uni-siegen.de When used together, they provide a comprehensive understanding of thermal stability and decomposition pathways.

Studies on metal complexes of cobalt(II), nickel(II), and cadmium(II) have utilized TG/DTA to investigate their thermal behavior. researchgate.net It was observed that cadmium forms the most thermally stable complexes among the group. The decomposition of these complexes typically occurs in two main steps, involving the simultaneous loss of organic and inorganic parts, with the final residue being the corresponding metal oxide. researchgate.net

Detailed analysis of a cadmium orotate (B1227488) complex, [Cd(H₂L)₂(H₂O)₂]·H₂O, using DTA identified five distinct thermal events: four endothermic peaks and one exothermic peak. The TGA curve showed a multi-step decomposition process, beginning with the loss of lattice and coordinated water molecules, and concluding with the formation of Cadmium Oxide (CdO) as the final product, with an experimental residue of 26.89% (calculated as 26.87%). scirp.org

Table 3: DTA Data for a Cadmium Orotate Complex

Peak TypePeak Temperature (K)Activation Energy (kJ/mol)Reference
Endothermic381.1016.90 scirp.org
Endothermic533.1074.01 scirp.org
Endothermic612.00337.30 scirp.org
Endothermic646.10373.06 scirp.org
Exothermic804.70164.07 scirp.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal structure. By mapping properties onto a unique molecular surface, it provides insights into the nature and extent of non-covalent interactions such as hydrogen bonds and π-based interactions. researchgate.net

This technique has been applied to various cadmium(II) and nickel(II) complexes to understand their crystal packing. In a study of [CdL₂]·H₂O and [NiL₂] complexes, Hirshfeld surface analysis and the associated 2D fingerprint plots were used to support the existence of different types of intermolecular interactions that stabilize the crystal structures. researchgate.net For a polymeric cadmium(II) complex, the analysis revealed that H···H interactions were the primary stabilizing force in the supramolecular arrangement. core.ac.uk In another cadmium(II) iodide complex, Hirshfeld analysis confirmed the presence of various intermolecular interactions, which were further detailed by 2D-fingerprint regions. tandfonline.com

Table 4: Intermolecular Interactions in Cadmium/Nickel Complexes Identified by Hirshfeld Surface Analysis

Complex TypeDominant Intermolecular InteractionsReference
Cd(II) and Ni(II) Schiff Base ComplexesHydrogen bonding, C-H/π, anion-π, and π-π stacking researchgate.net
Polymeric Cadmium(II) ComplexH···H interactions, N···H, C···H, and O···H contacts core.ac.uk
Cadmium(II) Iodide ComplexVarious intermolecular interactions visualized with 2D-fingerprints tandfonline.com
bis(o-Phenylenediamine)-Cadmium(II) ComplexH···H, H···O/O···H, and H···C/C···H contacts niscpr.res.in

Electrochemical Phenomena and Applications of Cadmium Nickel Materials

Fundamental Electrochemical Reactions and Mechanisms

The electrochemical behavior of cadmium-nickel systems is fundamentally governed by oxidation-reduction (redox) reactions, which involve the transfer of electrons between the electrode materials and the electrolyte. These processes are central to the functionality of nickel-cadmium (Ni-Cd) batteries and other electrochemical applications.

The operation of a nickel-cadmium electrochemical cell is predicated on reversible redox reactions occurring at a cadmium negative electrode (anode) and a nickel oxide-hydroxide positive electrode (cathode). numberanalytics.com The entire system is immersed in an electrolyte, typically an aqueous solution of potassium hydroxide (B78521) (KOH), which facilitates the transport of hydroxide ions (OH⁻) between the electrodes to complete the electrical circuit. numberanalytics.comnumberanalytics.com

During the discharge process, cadmium metal at the anode is oxidized, releasing two electrons and forming cadmium hydroxide. numberanalytics.com Simultaneously, at the cathode, nickel(III) oxide-hydroxide is reduced to nickel(II) hydroxide by accepting electrons. numberanalytics.com This flow of electrons from the anode to the cathode through an external circuit generates an electrical current. solubilityofthings.com The process is reversed during charging, when an external voltage is applied. numberanalytics.com

The specific reactions are as follows:

Anode (Oxidation): Cd + 2OH⁻ → Cd(OH)₂ + 2e⁻ numberanalytics.com

Cathode (Reduction): 2NiO(OH) + 2H₂O + 2e⁻ → 2Ni(OH)₂ + 2OH⁻ numberanalytics.com

These reactions highlight the change in oxidation states of nickel and cadmium, which is the core of the charge storage and transfer mechanism in Ni-Cd systems. solubilityofthings.com

Table 1: Fundamental Redox Reactions in a Ni-Cd Electrochemical Cell

ElectrodeProcessReaction EquationReference
Anode (Negative)OxidationCd + 2OH⁻ → Cd(OH)₂ + 2e⁻ numberanalytics.com
Cathode (Positive)Reduction2NiO(OH) + 2H₂O + 2e⁻ → 2Ni(OH)₂ + 2OH⁻ numberanalytics.com
OverallDischarge/ChargeCd + 2NiO(OH) + 2H₂O ⇌ Cd(OH)₂ + 2Ni(OH)₂ numberanalytics.com

Intercalation is a process where ions are reversibly inserted into a host material's structure without significantly altering its crystal lattice. rsc.org In the context of battery materials, this mechanism is crucial for storing and releasing energy. rsc.org While prominently associated with lithium-ion batteries, intercalation effects also play a role in nickel-based electrodes. rsc.orgosti.gov

Electrical and Dielectric Properties

The electrical and dielectric characteristics of cadmium-nickel materials, particularly in oxide and ferrite (B1171679) forms, are determined by their composition, microstructure, and the mobility of charge carriers. These properties are critical for their application in electronic components.

Studies on cadmium-nickel ferrites (Ni₁₋ₓCdₓFe₂O₄) show that these materials generally exhibit semiconducting behavior, where DC electrical resistivity decreases as temperature increases. researchgate.net The conduction mechanism in these ferrites is primarily attributed to the hopping of electrons between iron ions in different valence states (Fe²⁺ and Fe³⁺) located at the octahedral sites of the crystal structure. scirp.org

The introduction of cadmium can significantly influence conductivity. In some Ni-Cd ferrite systems, resistivity was found to increase with higher cadmium content. researchgate.net Conversely, in studies of nickel-doped cadmium oxide (CdO) films, doping with nickel was found to increase the DC conductivity, carrier concentration, and mobility compared to undoped CdO. ias.ac.in This improvement is attributed to Ni-doping creating donors that provide more conduction electrons. ias.ac.in The mobility of charge carriers is a key parameter, and values can vary significantly depending on the specific composition and preparation method. For instance, very low mobility values have been reported in some Ni-Cd ferrites, whereas high mobility was achieved in Ni-doped CdO films. scirp.orgias.ac.in The increase in mobility with temperature further supports the hopping conduction model. scirp.org

Table 2: Electrical Properties of Undoped and Ni-Doped CdO Films

Ni-Doping Level (%)Resistivity (ρ) (Ω·cm)Mobility (μ) (cm²/V·s)Carrier Concentration (N) (cm⁻³)Reference
0.01.5 x 10⁻³55.27.5 x 10¹⁹ ias.ac.in
1.05.0 x 10⁻⁴112.61.1 x 10²⁰ ias.ac.in
2.04.2 x 10⁻⁴112.61.3 x 10²⁰ ias.ac.in
4.04.1 x 10⁻⁴96.51.6 x 10²⁰ ias.ac.in
8.03.8 x 10⁻⁴94.41.7 x 10²⁰ ias.ac.in

Data adapted from a study on vacuum-evaporated thin films. ias.ac.in

The dielectric properties of cadmium-nickel materials, such as the dielectric constant (ε′) and the dielectric loss factor (tan δ), are typically frequency-dependent. researchgate.netoaji.net In many spinel ferrites containing Ni and Cd, both the dielectric constant and the loss factor decrease as the frequency of the applied electric field increases. researchgate.netoaji.netniscpr.res.in This phenomenon is explained by the Maxwell-Wagner model of interfacial polarization, which is common in heterogeneous dielectric materials composed of conducting grains separated by poorly conducting grain boundaries. researchgate.netniscpr.res.in

At lower frequencies, charge carriers (electrons) can move and accumulate at the grain boundaries, leading to high polarization and a large dielectric constant. researchgate.net As the frequency increases, the electrons are unable to keep up with the alternating field, which reduces their ability to reach the grain boundaries and causes the polarization and dielectric constant to drop. researchgate.netniscpr.res.in The composition also plays a crucial role. For instance, in cadmium-substituted nickel-cobalt (B8461503) nanoferrites, the dielectric constant was observed to increase with a higher cadmium concentration, which was linked to an increase in electron hopping between Fe²⁺ and Fe³⁺ ions. researchgate.net The dielectric loss tangent often shows a relaxation peak at a specific frequency where the applied field is in phase with the dielectric material. researchgate.net

Table 3: Dielectric Properties of CdxNi₁₋xGdyFe₂₋yO₄ Ferrites at 5 kHz

Cadmium Content (x)Gadolinium Content (y)Dielectric Constant (ε')Dielectric Loss Tangent (tan δ)Reference
0.00.0014581.83 oaji.net
0.20.0012351.56 oaji.net
0.40.009871.24 oaji.net
0.20.0524502.98 oaji.net
0.40.1019802.54 oaji.net

Data adapted from a study on nanocrystalline Gd³⁺ substituted Ni-Cd ferrites. oaji.net

Electrocatalysis and Electrochemical Sensor Development

Cadmium-nickel materials and their composites are explored for their potential in electrocatalysis and the development of electrochemical sensors. The goal of these sensors is the rapid, sensitive, and selective detection of target analytes, including heavy metal ions and organic compounds. acs.orgresearchgate.net Nanomaterials, with their high surface area and unique catalytic properties, are often used to modify electrodes to enhance their electrochemical performance. acs.org

For example, nickel-aluminum layered double hydroxide (Ni-Al-LDH) has been fabricated and used as an electrocatalyst for the sensitive detection of pyrocatechol. rsc.org The layered structure of this material provides a large surface area with many active sites, which promotes efficient electron transfer and improves sensor sensitivity. rsc.org Similarly, bimetallic systems involving nickel can exhibit synergistic effects that improve stability and catalytic efficiency in sensor applications. frontiersin.org

Electrochemical sensors have also been developed for the detection of heavy metal ions like cadmium (Cd²⁺) and nickel (Ni²⁺). Various materials are used to modify electrodes, including polymers, carbon nanotubes, and metal-organic frameworks (MOFs). acs.orgfrontiersin.org A polyphenol-polyvinyl chloride-boron-doped diamond electrode, for instance, was used as a sensor for detecting cadmium and nickel ions at nanomolar concentrations. researchgate.net The development of such sensors is crucial for environmental monitoring, as cadmium is a hazardous environmental pollutant. acs.org

Table 4: Examples of Electrochemical Sensors Involving Nickel or Cadmium

Electrode Material/ModifierTarget AnalyteDetection LimitReference
Ni-Al Layered Double Hydroxide (LDH)Pyrocatechol1 nM rsc.org
Polyphenol-PVC-Boron-Doped DiamondCadmium (Cd²⁺)0.0221 nmol L⁻¹ researchgate.net
Polyphenol-PVC-Boron-Doped DiamondNickel (Ni²⁺)0.00424 nmol L⁻¹ researchgate.net
Sodium Carboxymethylcellulose/GCECadmium (Cd²⁺)0.75 nM mdpi.com
β-cyclodextrin-Au nanoparticlesCadmium (Cd²⁺)~2 nM acs.org

GCE: Glassy Carbon Electrode, PVC: Polyvinyl Chloride

Design and Performance of Electrochemical Sensors for Trace Element Analysis

The development of sensitive and selective electrochemical sensors for the detection of trace elements is a significant area of research. Materials combining cadmium and nickel have been explored for their potential in creating these analytical devices. The design of such sensors often involves the modification of an electrode surface with a material that can preconcentrate the target analyte, followed by electrochemical detection.

Electrochemical sensors, including those utilizing cadmium and nickel, offer advantages such as portability, low cost, high sensitivity, and selectivity, making them suitable for on-site and real-time monitoring of heavy metal ions like cadmium (Cd²⁺) and lead (Pb²⁺). mdpi.comnih.gov Various electrode materials, including carbon-based electrodes and screen-printed electrodes (SPEs), have been employed in these sensors. mdpi.com

For instance, differential pulse voltammetry (DPV) is a common technique used for detection. With a carbon tip electrode, the peak potential for Cd²⁺ can be observed at approximately -0.64 V. mdpi.com The performance of these sensors is often enhanced by an accumulation step, where the target ions are preconcentrated onto the electrode surface before the measurement. mdpi.com The sensitivity of these sensors allows for the detection of cadmium at concentrations as low as 2 parts per billion (ppb). frontiersin.org

A novel approach involved the development of a carbon paste electrode modified with a clay/carbon/AAAPTS nanocomposite for the simultaneous determination of lead and cadmium ions. brieflands.com This sensor demonstrated a linear response for both ions in the range of 2.0 to 100.0 ppb, with a detection limit of 0.7 ppb for Cd(II). brieflands.com The selectivity of the sensor was confirmed by its ability to detect the target ions in the presence of other metal ions such as Ni(II), Co(II), and Mn(II). brieflands.com

The following table summarizes the performance of a modified carbon paste electrode for trace element analysis.

Table 1: Performance of a Modified Carbon Paste Electrode for Pb(II) and Cd(II) Detection

Analyte Linear Range (ppb) Detection Limit (ppb)
Pb(II) 2.0 - 100.0 1.1

Data sourced from a study on a novel electrochemical sensor. brieflands.com

Electrocatalytic Activity in Chemical Transformations

Cadmium-nickel materials have shown promise as electrocatalysts in various chemical transformations, including oxidation and reduction reactions. The synergistic effect between nickel and a partner metal, such as cadmium, can significantly enhance catalytic activity.

One area of interest is the electrocatalytic oxidation of urea (B33335), a common contaminant in wastewater. researchgate.net Nickel-based catalysts, including those incorporating cadmium, have been investigated for this purpose. researchgate.net For example, nickel-carbon dots (Ni-CDs) have demonstrated stable and excellent catalytic activity for the urea oxidation reaction (UOR). researchgate.net

In the realm of CO₂ reduction, hetero-diatomic pairs of nickel and cadmium (NiCd-HDAC) have been engineered to boost the conversion of CO₂ to carbon monoxide (CO). nih.gov This enhanced activity is attributed to a hydrogen radical (H•)-transfer mechanism, where the cadmium site facilitates the generation of adsorbed hydrogen, which in turn aids in the reduction of CO₂. nih.gov The NiCd-HDAC catalyst can achieve a high Faradaic efficiency (FE) for CO production, reaching up to 97.1% in aqueous electrolytes. nih.gov The performance of these catalysts can be tuned by adjusting the nickel content. nih.gov

The following table presents the Faradaic efficiency for CO production using NiCd-HDAC with varying nickel content.

Table 2: Faradaic Efficiency for CO Production with NiCd-HDAC Catalysts

Ni Content (wt%) Cd Content (wt%) Maximum FECO (%)
0.49 1.52 Tunable
0.74 - Highest

Data sourced from a study on electrocatalytic CO₂ reduction. nih.gov

Furthermore, nickel-based materials are recognized as effective electrocatalysts for the oxygen evolution reaction (OER), oxygen reduction reaction (ORR), and hydrogen evolution reaction (HER), which are crucial for various energy-related applications. acs.org The high synergistic effect between nickel and adjacent heteroatoms is key to their enhanced electrocatalytic properties. acs.org Transition-metal oxides, including those of nickel, are particularly advantageous due to their high activity, stability, and low cost. acs.org

Electrochemical Recovery and Recycling Processes

Selective Electrodeposition of Cadmium from Mixed Metal Solutions

The selective recovery of cadmium from solutions containing other metals, particularly nickel, is a critical process in hydrometallurgical recycling, especially from spent nickel-cadmium (Ni-Cd) batteries. researchgate.netresearchgate.netmdpi.com Electrochemical methods, specifically electrodeposition, offer a promising route for this separation due to their potential for high selectivity and the production of high-purity metals. researchgate.netconicet.gov.ar

The principle behind the selective deposition of cadmium in the presence of nickel lies in the difference in their standard reduction potentials and the phenomenon of anomalous codeposition. researchgate.net Although nickel is thermodynamically nobler (E°Ni²⁺/Ni = -0.25 V vs. SHE) than cadmium (E°Cd²⁺/Cd = -0.40 V vs. SHE), the presence of Cd²⁺ ions in the electrolyte can shift the deposition potential of nickel to more negative values, allowing cadmium to be preferentially deposited. researchgate.net This selective reduction of cadmium is favored in sulfate (B86663) and chloride media, where Cd(II) deposition occurs at a potential approximately 200 mV less negative than that of Ni(II). researchgate.net Nitrate (B79036) media are generally unsuitable as nitrates can be reduced at the potentials required for cadmium deposition. researchgate.net

Studies have demonstrated the feasibility of achieving high cadmium recovery with excellent selectivity. For instance, in simulated spent Ni-Cd battery solutions, over 90% cadmium recovery with virtually no nickel co-deposition (approximately 0% Ni) has been achieved under optimized conditions. researchgate.net In another study focusing on mixed Ni-Cd metal ion recycling solutions, electrowinning resulted in the extraction of cadmium with a purity exceeding 99%, leaving nickel in the solution. rsc.org

The composition of the electrolyte and the presence of additives can influence the selectivity. For example, cellulose (B213188) nanofibers (CNFs) have been used as an electroactive additive to promote the dendritic growth of high-purity metallic cadmium, facilitating its recovery. rsc.org Research has also been conducted on the recovery of cadmium and other metals from unsorted spent batteries, where selective electrodeposition was a key step in the process. inrs.ca

The following table summarizes the results of selective cadmium electrodeposition from mixed metal solutions.

Table 3: Selective Cadmium Recovery from Mixed Metal Solutions

Source Solution Media Cd Recovery (%) Ni Co-deposition (%) Purity of Deposited Cd (%) Reference
Simulated Ni-Cd Battery Sulfate/Chloride >90 ~0 - researchgate.net
Mixed Ni-Cd Electrolyte Aqueous - Trace amounts >99 rsc.org

Optimization of Current Efficiency and Deposit Morphology

In the electrochemical recovery of cadmium, particularly from mixed solutions containing nickel, optimizing the current efficiency and the morphology of the deposited cadmium is crucial for an efficient and economically viable process. These parameters are significantly influenced by operational conditions such as current density, pH, temperature, and the composition of the electrolyte.

Current Efficiency: Current efficiency in cadmium electrodeposition refers to the ratio of the actual amount of cadmium deposited to the theoretical amount that should be deposited based on Faraday's laws of electrolysis. High current efficiency is desirable as it indicates that the majority of the electrical energy supplied is used for the target metal deposition rather than side reactions like hydrogen evolution.

In the galvanostatic recovery of cadmium from spent Ni-Cd battery solutions, current efficiency has been shown to be highly dependent on the applied current density. researchgate.net Research indicates that a charge efficiency of up to 85.0% can be achieved at current densities between 5.0 and 10.0 mA/cm². researchgate.net However, a further increase in current density can lead to a decrease in efficiency. researchgate.net Similarly, in the selective recovery from simulated battery solutions, a current efficiency greater than 80% has been reported under appropriate conditions. researchgate.net The presence of certain additives can also impact current efficiency; for example, the addition of specific organic compounds to a Zn-Ni-Cd plating bath increased the current efficiency from 59% to 96% by increasing the overpotential for hydrogen evolution. scispace.com

Deposit Morphology: The morphology of the electrodeposited cadmium—its structure, uniformity, and adherence to the cathode—is critical for the quality of the recovered metal and the ease of its subsequent handling. The current density plays a pivotal role in determining the deposit's morphology. researchgate.net

At low current densities, the deposit tends to grow perpendicularly to the cathode surface, which can result in a regular morphology. researchgate.net An optimal current density range for obtaining a regular cadmium deposit has been identified as being between 280 and 420 A/m⁻². researchgate.net As the current density increases, the pore size of the deposit tends to decrease. researchgate.net However, at very high current densities, the deposit can become porous and may not adhere well to the substrate. acs.org

Additives in the electrolyte can also significantly alter the deposit's morphology. For instance, the addition of cellulose nanofibers to a mixed Ni-Cd electrolyte induced the growth of centimeter-sized dendrites, which can facilitate easier recovery of the cadmium. rsc.org Conversely, certain additives in a Zn-Ni-Cd plating bath led to a dense and well-organized deposit structure. scispace.com

The following table summarizes the influence of current density on current efficiency and deposit morphology.

Table 4: Effect of Current Density on Cadmium Electrodeposition

Current Density Current Efficiency (%) Deposit Morphology Reference
5.0 - 10.0 mA/cm² Up to 85.0 - researchgate.net
280 - 420 A/m⁻² - Regular and adherent researchgate.net

Application of Electrochemical Impedance Spectroscopy (EIS) for Interfacial Dynamics

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the complex processes occurring at the electrode-electrolyte interface. acs.orgresearchgate.net In the context of cadmium-nickel systems, EIS provides valuable insights into the kinetics of electrochemical reactions, charge transfer resistance, double-layer capacitance, and mass transport phenomena. mdpi.comdntb.gov.ua This information is crucial for understanding and optimizing processes like electrodeposition, corrosion, and the performance of electrochemical devices such as batteries.

In the study of Ni-Cd batteries, advanced EIS has been applied to characterize industrial cells and to probe their electrochemical redox processes. mdpi.comresearchgate.net By applying a sinusoidal voltage or current signal over a wide frequency range and measuring the system's impedance response, researchers can develop equivalent electrical circuit (EEC) models. mdpi.comdntb.gov.ua These models help to extract key electrochemical parameters, including charge-transfer resistance (Rct), which relates to the kinetics of the redox reactions, and double-layer capacitance (Cdl), which describes the charge separation at the interface. mdpi.comnih.gov

For instance, calibrated EIS measurements on Ni-Cd cells have allowed for the robust characterization of their state-of-charge (SoC) and state-of-health (SoH). mdpi.com The charge-transfer resistance can be used to calculate the exchange current density, providing a measure of the intrinsic rates of the electron transfer processes. mdpi.com

EIS is also employed to study the corrosion behavior of cadmium-nickel coatings. The impedance spectra can reveal the barrier properties of a coating and the kinetics of the corrosion process. sc.edu For example, EIS analysis of Zn-Ni-Cd coatings showed a significantly higher barrier resistance compared to standard Zn-Ni coatings, indicating improved corrosion protection. sc.edu The charge transfer resistance (Rct) value, derived from EIS data, is inversely proportional to the corrosion rate; a higher Rct indicates better corrosion resistance. mdpi.com

The following table presents typical parameters obtained from EIS analysis in different cadmium-nickel systems.

Table 5: Electrochemical Parameters from EIS Analysis of Cd-Ni Systems

System Investigated Parameter Key Finding Reference
Industrial Ni-Cd Battery Charge-Transfer Resistance (Rct), Exchange Current Density High intrinsic rates of redox electron transfer mdpi.com
Zn-Ni-Cd Coating Barrier Resistance Ten times higher than typical Zn-Ni coatings sc.edu
Ni-Diamond Coating Charge Transfer Resistance (Rct) Higher Rct indicates improved corrosion resistance mdpi.com

The frequency-dependent nature of the double-layer capacitance, often referred to as capacitance dispersion, is a common observation in EIS studies and can be related to surface inhomogeneities and slow ion adsorption at the interface. researchgate.net

Potentiodynamic Polarization Studies in Corrosion Inhibition

Potentiodynamic polarization is a standard electrochemical technique used to evaluate the corrosion behavior of metals and alloys, including those involving cadmium and nickel. This method involves scanning the potential of a working electrode and measuring the resulting current, which provides information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic reaction kinetics. These parameters are essential for determining the corrosion rate and understanding the effectiveness of corrosion inhibitors and protective coatings.

In the study of cadmium-nickel systems, potentiodynamic polarization curves (Tafel plots) are used to compare the corrosion resistance of different coatings. For instance, studies on Zn-Ni-Cd ternary alloy coatings have shown a significant reduction in the corrosion current compared to binary Zn-Ni alloys, indicating enhanced corrosion protection. sc.edu The shift in the corrosion potential of the Zn-Ni-Cd coating to a value less negative than that of cadmium but more negative than steel demonstrates its ability to provide sacrificial protection to the steel substrate. sc.edu

The effectiveness of various coatings on steel alloys has been compared using this technique. In one study, a Ni-coated sample exhibited a greater corrosion inhibition effect than both Cu-coated and Cd-coated samples in a 3.5 wt.% NaCl solution. researchgate.netekb.eg The polarization curves showed that the nickel coating shifted the corrosion potential to more positive values and reduced both the anodic and cathodic current densities, indicating a mixed-type inhibition mechanism. researchgate.net

The influence of an applied magnetic field during the electrodeposition of Ni-Cd alloy coatings on their corrosion resistance has also been investigated. acs.orgacs.org Potentiodynamic polarization studies revealed that coatings deposited under a magnetic field exhibited significantly lower corrosion rates. Under optimal conditions, a Ni-Cd coating deposited in the presence of a magnetic field was found to be 35 times less corrosive than a conventionally deposited coating. acs.orgacs.org

The following table summarizes key data obtained from potentiodynamic polarization studies on various cadmium-nickel related systems.

Table 6: Corrosion Parameters from Potentiodynamic Polarization Studies

Material/Coating Corrosion Medium Ecorr (V vs. ref) icorr (A/cm²) Key Finding Reference
Zn-Ni-Cd on Steel 0.5 M Na₂SO₄ + 0.5 M H₃BO₃ -0.635 (vs. SCE) Reduced Improved corrosion resistance over Zn-Ni sc.edu
Ni-Cd on Mild Steel (B=0 T) - - - Baseline corrosion rate acs.org
Ni-Cd on Mild Steel (B=0.8 T) - - Reduced 35 times less corrosive than B=0 T acs.org
CdO-NPs on Mild Steel 0.5 M H₂SO₄ - Decreased 91% inhibition efficiency at 500 ppm nih.gov

These studies demonstrate that potentiodynamic polarization is an invaluable tool for assessing and comparing the corrosion protection performance of cadmium-nickel materials and coatings, guiding the development of more durable and corrosion-resistant materials.

Catalytic Properties and Photocatalysis of Cadmium Nickel Systems

Photocatalysis for Environmental Applications

Cadmium-nickel based materials have emerged as promising photocatalysts for the degradation of organic pollutants in water. The combination of cadmium and nickel can lead to enhanced light absorption, improved charge separation, and increased generation of reactive oxygen species, all of which contribute to more efficient photodegradation of environmental contaminants.

Textile dyes are a major class of organic pollutants that are often resistant to conventional wastewater treatment methods. Photocatalysis using cadmium-nickel based materials offers an effective alternative for the degradation of these dyes. The photocatalytic process typically involves the generation of electron-hole pairs in the semiconductor material upon light absorption. These charge carriers then react with water and oxygen to produce highly reactive species, such as hydroxyl radicals and superoxide radicals, which can break down the complex dye molecules into simpler, less harmful compounds.

Several studies have demonstrated the effectiveness of cadmium-nickel systems in the photodegradation of textile dyes. For example, a Ni-Cd-S/rGO nanocomposite has been shown to efficiently degrade Methylene Blue and Methyl Orange dyes under natural sunlight, achieving over 90% degradation. The enhanced performance is attributed to the increased light absorption and delayed recombination of electron-hole pairs in the nanocomposite structure.

Similarly, NiCdTiO2 nanocomposites have been successfully used for the photodegradation of Methylene Blue and Methyl Green dyes under UV-light irradiation. The coupling of nickel and cadmium with TiO2 resulted in a synergistic effect that enhanced the photocatalytic efficiency compared to bare TiO2. Doping cadmium sulfide (B99878) nanoparticles with nickel has also been shown to improve their photoreactivity in the decolorization of Methylene Blue and Safranin under both UV and visible light. The degradation efficiency was found to be dependent on factors such as the mole fraction of the nickel dopant, the pH of the solution, and the photocatalyst dosage.

Table 2: Efficiency of Cadmium-Nickel Systems in the Photodegradation of Textile Dyes

Photocatalyst Target Pollutant Degradation Efficiency Irradiation Time Light Source
Ni-Cd-S/rGO Methylene Blue 94% Not Specified Sunlight
Ni-Cd-S/rGO Methyl Orange 97.1% Not Specified Sunlight
NiCdTiO2 Methylene Blue 86% 100 min UV light
NiCdTiO2 Methyl Green 97.5% 100 min UV light
Cd0.96Ni0.04S Methylene Blue 91-98% 120 min UV and Vis
Cd0.96Ni0.04S Safranin 86-95% 120 min UV and Vis

Fundamental Aspects of Catalytic Activity

The relationship between the physical structure of a cadmium-nickel catalyst and its performance is a fundamental aspect of its catalytic activity. The efficiency of the photocatalyst is highly dependent on factors such as morphology, particle size, and the nature of the interface between the cadmium and nickel components ucl.ac.uk. The active sites, where the catalytic reactions occur, are often located at this interface.

In many cadmium-nickel systems, the nickel-based cocatalyst is deposited onto the surface of the cadmium sulfide semiconductor. For example, CdS nanorods provide a large number of attachment sites for nickel nanoparticles, maximizing the interfacial area for charge transfer acs.org. The interface between the two materials is critical; in Ni/CeO₂ catalysts, for instance, the Ni-CeOₓ interfacial sites are recognized as the primary locations for catalytic activity ucl.ac.uk. Similarly, in NiS-modified Cadmium Manganese Sulfide, the high activity is attributed to the formation of a solid solution and the presence of interfacial heterojunctions mdpi.com. These interfaces create a built-in electric field that promotes the separation of electrons and holes, enhancing catalytic efficiency.

Identifying the precise nature of the active sites involves a combination of experimental characterization and theoretical modeling. Techniques such as X-ray diffraction (XRD), X-ray absorption spectroscopy (XAS), and transmission electron microscopy (TEM) are used to probe the physical and electronic structure of the catalyst bohrium.comucl.ac.uk. These methods help correlate specific structural features, like surface defect states on Zn₀.₈Cd₀.₂S, with improved performance, as these defects can serve as active sites mdpi.com. The active sites for hydrogen evolution are generally considered to be the nickel or nickel sulfide nanoparticles, which effectively capture electrons and lower the overpotential for proton reduction.

For practical applications, the stability and reusability of a catalyst are as important as its initial activity. A major challenge for cadmium sulfide-based photocatalysts is photocorrosion, where photo-excited holes can oxidize the sulfide ions (S²⁻) of the CdS lattice, leading to a decrease in catalytic activity over time mdpi.commdpi.com.

The addition of a nickel-based cocatalyst can improve stability. By efficiently extracting charge carriers, the cocatalyst reduces the accumulation of holes on the CdS surface, thereby mitigating photocorrosion. Many cadmium-nickel systems exhibit good stability over multiple reaction cycles. For example, nickel-containing samples based on Cd₁₋ₓMnₓS demonstrated high stability in solutions of both sodium sulfide/sulfite and glucose bohrium.com. A CdS/ReS₂ nanocomposite, which functions similarly to nickel-based systems, showed no significant decrease in its hydrogen evolution efficiency over four consecutive cycles mdpi.com.

However, stability is not always absolute. In a study of Ni(OH)₂/Zn₀.₈Cd₀.₂S, the hydrogen production rate decreased from 12.88 to 5.15 mmol g⁻¹ h⁻¹ after three cycles, with the decline attributed to the underlying photocorrosion of the Zn₀.₈Cd₀.₂S material mdpi.com. Therefore, while nickel cocatalysts enhance stability, the intrinsic stability of the semiconductor remains a critical factor. The ability to recover and reuse catalysts is crucial for sustainable processes, and strategies often involve immobilizing the catalyst on a support or using magnetic properties for easy separation researchgate.net.

Catalyst SystemNumber of CyclesPerformance ChangeAttributed ReasonReference
CdS/ReS₂4No obvious attenuationEffective charge transfer mitigating photocorrosion mdpi.com
9Ni(OH)₂/Zn₀.₈Cd₀.₂S3Rate decreased from 12.88 to 5.15 mmol g⁻¹ h⁻¹Photocorrosion of the Zn₀.₈Cd₀.₂S support mdpi.com
Polystyrene anchored palladium catalyst (for comparison)7Marginal decrease in yieldMetal leaching researchgate.net

Environmental Remediation Strategies Utilizing Cadmium Nickel Materials

Adsorption-Based Remediation Technologies

Adsorption is a surface phenomenon where ions or molecules from a liquid phase adhere to the surface of a solid adsorbent. Cadmium-nickel materials have been developed as effective adsorbents for capturing heavy metals and organic pollutants from aqueous solutions.

Adsorption of Heavy Metal Ions from Aqueous Solutions

Various materials incorporating cadmium and nickel have been investigated for their capacity to adsorb other heavy metal ions. Research indicates that the effectiveness of these materials is influenced by factors such as pH, temperature, contact time, and the initial concentration of the metal ions. aljest.net

For instance, studies using adsorbents like chitosan (B1678972) cross-linked with sodium tripolyphosphate have been conducted to remove both Ni(II) and Cd(II) ions from single and binary metal solutions. tandfonline.com In competitive adsorption scenarios, a preference for one ion over the other is often observed; in the case of chitosan beads, the adsorption preference was in the order of Ni(II) > Cd(II). tandfonline.com Another study demonstrated that adsorbents can have a greater affinity for cadmium ions than nickel ions under certain experimental conditions. aljest.net

Biological materials have also been employed. The algae powder from Microcystis aeruginosa has shown significant potential for adsorbing cadmium and nickel ions. Optimal conditions for removal were identified, achieving high removal rates for both metals. mdpi.comnih.gov

Table 1: Performance of Various Adsorbents for Cadmium and Nickel Ion Removal

Adsorbent MaterialTarget Ion(s)Key Findings/Removal EfficiencyReference
Microcystis aeruginosa powderCadmium (Cd)92.00% removal rate at 35°C, pH 8, and 4 hours contact time. mdpi.comresearchgate.net
Microcystis aeruginosa powderNickel (Ni)88.67% removal rate at 35°C, pH 7, and 1 hour contact time. mdpi.comresearchgate.net
Chitosan cross-linked with sodium tripolyphosphateCadmium (Cd) & Nickel (Ni)Demonstrated preference for Ni(II) over Cd(II) in binary systems. The Langmuir model fit well for single-ion adsorption. tandfonline.com
Activated multi-walled carbon nanotubes with zero valent nickel NPs (MWCNTs-KOH@NiNPs)Cadmium (Cd)80.6% ± 5.8% removal. Maximum adsorption capacity of 415.8 mg/g. tandfonline.com

Adsorption of Organic Dye Contaminants

Beyond heavy metals, cadmium-nickel materials are effective in adsorbing organic dyes, which are common pollutants from textile industries. mdpi.com A Nickel-Cadmium-Sulfide anchored on reduced Graphene Oxide (Ni–Cd–S/rGO) nanocomposite, for example, has been synthesized and used for the photodegradation of Methylene Blue (MB) and Methyl Orange (MO) dyes. mdpi.com The adsorption mechanism can involve hydrogen bonding and electrostatic attraction between the dye molecules and the adsorbent surface. mdpi.com

Other novel adsorbents, such as agar-graphene oxide hydrogels and porous carbon derived from hemp seeds, have also demonstrated the ability to remove both cadmium ions and organic dyes like Methyl Violet (MV) and Methylene Blue. mdpi.comtandfonline.com

Table 2: Adsorption Capacities of Cd-Ni Based Materials for Organic Dyes

Adsorbent MaterialTarget DyeMaximum Adsorption Capacity (qmax)Reference
Agar-graphene oxide hydrogelMethyl Violet (MV)76.65 mg/g tandfonline.com
Carbon from hemp seeds (CHS-700)Methylene Blue (MB)53.98 mg/g mdpi.com
Carbon-supported metal nickelReactive brilliant yellow R-4GLN207.78 mg/g nih.gov

Development and Characterization of Novel Adsorbent Materials (e.g., Nanocomposites)

The development of novel adsorbent materials, particularly nanocomposites, is a key area of research for enhancing remediation efficiency. tandfonline.com These materials offer unique properties like high surface area and reactivity, which improve their ability to bind with pollutants. researchgate.netresearchgate.net

Examples of such materials include:

Nickel-Cadmium-Sulfide/reduced Graphene Oxide (Ni–Cd–S/rGO): Synthesized hydrothermally, this nanocomposite has a cauliflower-like structure and has demonstrated remarkable efficiency in the photodegradation of textile dyes. mdpi.com

MWCNTs-KOH@NiNPs: Activated multi-walled carbon nanotubes decorated with zero valent nickel nanoparticles have shown high adsorption capacities for various heavy metals, including cadmium. tandfonline.com

Agar-graphene oxide hydrogel: This nano-biocomposite presents a 3D-disordered porous microstructure, making it a feasible adsorbent for both cadmium ions and methyl violet dye, with good potential for regeneration and reuse. tandfonline.com

Magnetic Nanocomposites: The addition of magnetic properties to nanomaterials, such as in magnetic graphene oxide composites, facilitates their easy separation and recovery from water after the treatment process. researchgate.netbohrium.com

Characterization of these materials is performed using advanced techniques such as Scanning Electron Microscopy (SEM), Fourier-transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD) to understand their morphology, functional groups, and crystal structure, which are crucial for optimizing their adsorbent properties. mdpi.comtandfonline.com

Immobilization and Stabilization Techniques

Immobilization and stabilization are remediation techniques aimed at reducing the environmental risk of contaminants by converting them into less soluble, less mobile, or less toxic forms. This is often achieved by incorporating the metal ions into a stable crystal structure.

Incorporation of Metal Ions into Stable Solid Solutions (e.g., Ferrite (B1171679) Spinels)

A promising strategy for immobilizing cadmium and nickel is their incorporation into the crystal structure of ferrite spinels. troindia.in Research has demonstrated the feasibility of forming CdₓNi₁₋ₓFe₂O₄ solid solutions from cadmium oxide, nickel oxide, and hematite (B75146) (α-Fe₂O₃). acs.orgnih.gov

The process involves thermal treatment of waste containing Cd and Ni, which results in the metals being successfully incorporated into a stable ferrite spinel solid solution. acs.orgamericanelements.com X-ray diffraction (XRD) analyses confirm that these solid solutions crystallize into spinel structures. nih.gov Further analysis using techniques like Rietveld refinement shows that Cd²⁺ ions tend to occupy the tetrahedral sites within the spinel lattice. acs.orgnih.gov The degree of incorporation of cadmium and nickel into the ferrite structure is highly dependent on the processing parameters. nih.gov

Strategies for Reducing Metal Leaching and Environmental Mobility

The primary goal of immobilization is to reduce the leaching of toxic metals into the environment. By incorporating cadmium and nickel into the stable crystal lattice of a ferrite spinel, their mobility is significantly decreased. acs.org Studies have shown that the concentrations of leached Cd and Ni from these ferrite solid solutions are substantially reduced, stabilizing at low levels over time. acs.orgnih.govamericanelements.com This approach is particularly promising for treating waste sludge from industries like electronics manufacturing, which often contains both cadmium and nickel. acs.org

Other stabilization strategies involve using inorganic materials to solidify contaminated soil. For example, the application of lime or a mixture of cement and fly ash can solidify soils contaminated with cadmium and nickel, with studies showing a solidification rate of over 90%. cqu.edu.cn Combining phytoremediation with stabilizing agents like steel slag, pyrolusite, and ferrous sulfate (B86663) has also been investigated to reduce the bioavailability and leaching toxicity of cadmium in soils. mdpi.com However, the long-term stability of these solidified materials can be affected by environmental factors such as temperature changes and freeze-thaw cycles, which can potentially destroy the structure of the solidified product and alter the chemical form of the heavy metals from a stable to an unstable state. cqu.edu.cn

Advanced Remediation Methodologies

Advanced remediation methodologies for cadmium and nickel contamination leverage sophisticated chemical, physical, and biological processes to remove these heavy metals from the environment. These techniques are often more efficient and targeted than traditional methods, offering innovative solutions to complex contamination scenarios.

Soil Washing Techniques for Contaminated Substrates

Soil washing is an ex-situ remediation technology that uses a liquid solution to scrub soils and separate contaminants from the soil particles. tecnoscientifica.comosti.gov This process can be executed on-site with mobile units or off-site at dedicated facilities and is particularly effective for coarse soil types. proquest.com The core principle involves either dissolving the contaminants into the washing solution or concentrating them into a smaller volume of soil through physical separation methods. tecnoscientifica.comosti.gov The efficiency of soil washing is influenced by several factors, including the type of washing agent, pH of the solution, contact time, and the solid-to-liquid ratio. proquest.com

A variety of washing agents are employed, ranging from inorganic acids and salts to synthetic chelators and biodegradable compounds. mdpi.com Inorganic agents like acids, bases, and salts can suppress the adsorption of metals onto soil particles, facilitating their extraction. mdpi.com For instance, a 0.1 M solution of calcium chloride (CaCl₂) has been shown to remove 66% of cadmium from contaminated paddy soil in a field-scale application. mdpi.com

Chelating agents are particularly effective as they form stable, water-soluble complexes with heavy metal ions. Ethylenediaminetetraacetic acid (EDTA) is a powerful and widely studied chelating agent for this purpose. proquest.compjoes.com However, its low biodegradability and potential to persist in the soil, altering its properties, are significant drawbacks. pjoes.com Research has explored more environmentally friendly alternatives. For example, biodegradable chelators like glutamic acid diacetic acid (GLDA) and iminodisuccinic acid (IDS) have been investigated as substitutes for EDTA. mdpi.com While EDTA may show a higher removal rate for cadmium and nickel, the negative impact of GLDA and citric acid (CA) on soil enzyme activity is considerably lower. mdpi.com Sequential washing, using a combination of agents, has also proven effective. A two-stage washing process with citric acid followed by water removed 68.9% of total cadmium, which was higher than a single citric acid wash. mdpi.com

The following table summarizes the performance of various washing agents in the removal of cadmium and nickel from contaminated soil.

Washing AgentTarget Contaminant(s)Removal Efficiency/Key FindingsReference
Calcium Chloride (CaCl₂)Cadmium66% removal of Cd from paddy soil. mdpi.com
EDTACadmium, Nickel, Lead, ChromiumHigh removal efficiency, but low biodegradability and potential for soil alteration. mdpi.compjoes.com
GLDA (Glutamic acid diacetic acid)Cadmium, NickelLower removal rate than EDTA, but significantly less adverse effect on soil enzyme activity. mdpi.com
Citric Acid (CA)Cadmium, CopperSingle wash removed 61.4% of Cd; sequential two-stage wash with water removed 68.9% of Cd. mdpi.com
Ferric Chloride (FeCl₃)Cadmium, Lead, ChromiumA 0.5M solution removed 97.4% of Cd in one hour, proving more favorable than EDTA for rapid extraction. pjoes.com

Nanoparticle-Based Remediation Approaches

Nanoparticle-based remediation has emerged as a highly promising approach for the removal of heavy metals like cadmium and nickel from contaminated water and soil. mdpi.com The unique properties of nanoparticles, such as their small size and large surface area-to-volume ratio, provide them with enhanced reactivity and high adsorption capacities. frontiersin.orgmdpi.com Various types of nanomaterials, including metal oxides, graphene-based composites, and functionalized silica (B1680970), have been developed for this purpose.

Iron oxide nanoparticles, specifically hematite (α–Fe₂O₃) and magnetite (Fe₃O₄), have been effectively used to remove both cadmium and nickel. ut.ac.irut.ac.ir Studies have shown that α–Fe₂O₃ nanoparticles (20-40 nm) can achieve high adsorption rates for both metals, with optimal removal occurring within the first 60 minutes of contact. ut.ac.ir The efficiency of this process is pH-dependent, with maximum adsorption for cadmium and nickel observed in a pH range of 5 to 9. ut.ac.irut.ac.ir Specifically, adsorption rates of 93.97% for cadmium at pH 5 and 92.98% for nickel at pH 7 have been reported. ut.ac.ir

Graphene-based nanocomposites, including graphene oxide (GO) and reduced graphene oxide (rGO), exhibit excellent adsorption capabilities for heavy metal ions due to their unique structure. frontiersin.org Similarly, magnetic nanomaterials, such as nickel ferrite, offer the significant advantage of being easily separated from the treated medium using a magnetic field, which facilitates their recovery and reuse. mdpi.commdpi.com Research on nickel ferrite nanomaterials demonstrated a maximum removal efficiency of up to 84.45% for Cd(II) ions within a 90-minute contact time. mdpi.com Functionalized nanomaterials, such as amino-functionalized silica nano hollow spheres, have also shown superior adsorption capacity compared to their non-functionalized counterparts. mdpi.com

Below is a table detailing the performance of different nanoparticle-based systems for cadmium and nickel remediation.

NanomaterialTarget Contaminant(s)Adsorption Capacity / Removal EfficiencyOptimal ConditionsReference
α–Fe₂O₃ NanoparticlesCadmium, Nickel93.97% for Cd; 92.98% for NipH 5 for Cd; pH 7 for Ni; Contact time: 60 min ut.ac.ir
Nickel FerriteCadmium(II), Chromium(VI), Lead(II)Up to 84.45% for Cd(II)Contact time: 90 min mdpi.com
Amino-functionalized silica nano hollow spheres (NH₂-SNHS)Cadmium, Lead40.73 mg/g for CdNot specified mdpi.com
Graphene Oxide (GO) / Reduced Graphene Oxide (rGO)Cadmium, Lead, NickelExcellent adsorption capacitiesNot specified frontiersin.org
Polyvinyl alcohol/nano zeolite composite nanofiber (PVA/NaX)Nickel(II), Cadmium(II)Higher adsorption capacity for Cd²⁺ than Ni²⁺Not specified mdpi.com

Bio-Hydrometallurgical Processing for Metal Recovery from Waste

Bio-hydrometallurgy presents an environmentally conscious alternative to traditional pyro- and hydrometallurgical methods for recovering valuable metals like cadmium and nickel from industrial wastes, particularly spent batteries. atlantis-press.compageplace.deatlantis-press.com This process utilizes microorganisms to leach metals from solid materials into an aqueous solution, from which they can be subsequently recovered. pageplace.demdpi.com It is considered more eco-friendly and cost-effective, as it operates at lower temperatures and does not produce large quantities of secondary waste. mdpi.com

A key application of this technology is in the recycling of spent nickel-cadmium (Ni-Cd) batteries. atlantis-press.comatlantis-press.com Microorganisms, such as acidophilic bacteria like Thiobacillus ferrooxidans, play a central role in the bioleaching process. atlantis-press.commdpi.com These bacteria can generate sulfuric acid from sulfur, which acts as a lixiviant (leaching agent) to dissolve the metal components of the batteries. atlantis-press.commdpi.com The process can occur through direct or indirect mechanisms. In the direct mechanism, there is physical contact between the microorganisms and the metal source. In the indirect mechanism, the bacteria produce metabolic products, like ferric iron (Fe³⁺), which then act as strong oxidizing agents to solubilize the metals. atlantis-press.com

Research has demonstrated high recovery rates using bio-hydrometallurgical methods. In one study using T. ferrooxidans in a two-percolator system for treating Ni-Cd batteries, recovery rates of 100% for cadmium, 96.5% for nickel, and 95.0% for iron were achieved over a period of 93 days. atlantis-press.com While the longer processing time is a limitation compared to conventional methods, the environmental and economic advantages, such as lower operational costs and energy consumption, make it a promising technology for sustainable metal recovery. atlantis-press.commdpi.com

Microbial and Phytoremediation Aspects in Environmental Engineering

Bioremediation, which includes microbial remediation and phytoremediation, utilizes living organisms to remove or neutralize contaminants from soil and water. nih.govmicrobiologyjournal.org These biological methods are considered cost-effective and environmentally friendly alternatives to conventional physical and chemical treatments. nih.gov

Microbial Remediation involves the use of microorganisms such as bacteria and fungi to detoxify heavy metals. nih.govmdpi.com These microbes employ various mechanisms, including bioaccumulation (uptake of metals into the cell) and biosorption (adsorption of metals onto the cell surface), to reduce the concentration of available heavy metals in the environment. nih.gov For instance, bacterial strains like Bacillus thuringiensis and Bacillus cereus have shown effectiveness in treating nickel-contaminated soils. nih.gov Fungi, such as Aspergillus niger, have demonstrated a significant ability to bioaccumulate cadmium. nih.gov The large surface area-to-volume ratio of microorganisms makes them excellent agents for adsorbing heavy metals. nih.gov

Phytoremediation is a plant-based technology that uses certain plant species to extract, contain, or degrade environmental contaminants. microbiologyjournal.orgijsrp.org This approach is particularly useful for cleaning up large areas of moderately contaminated soil and water. The effectiveness of phytoremediation depends on the plant species, the type and concentration of the contaminant, and environmental conditions. researchgate.net Some plants, known as hyperaccumulators, have the natural ability to absorb and tolerate high concentrations of heavy metals from the soil. Vetiveria zizanioides (Vetiver grass) is one such plant that has been studied for its potential to remediate soils contaminated with cadmium and nickel. ijsrp.org Studies have shown that V. zizanioides can effectively accumulate both cadmium and nickel in its roots and shoots, making it a viable candidate for phytoextraction. ijsrp.org Another example is the free-floating hydrophyte Ceratophyllum demersum (coontail), which has shown good potential for the phytoremediation of cadmium and nickel from saline aquatic environments. researchgate.net

The following table provides examples of organisms used in the bioremediation of cadmium and nickel.

Organism TypeSpeciesTarget Contaminant(s)Mechanism/Key FindingReference
BacteriaBacillus thuringiensis, Bacillus cereusNickelPromising results in treating Ni-contaminated soils. nih.gov
BacteriaArthrobacter nicotinovoransNickelImproved plant growth and increased phytoextraction of Ni. nih.gov
FungiAspergillus nigerCadmium, ChromiumAppreciable ability for bioaccumulation of Cd. nih.gov
PlantVetiveria zizanioides (Vetiver grass)Cadmium, NickelHyperaccumulator; showed maximum uptake of Cadmium over Nickel in experimental plots. ijsrp.org
PlantCeratophyllum demersum (Coontail)Cadmium, NickelGood potential for phytoremediation from saline aquatic environments; removal efficiency affected by salinity. researchgate.net

Theoretical and Computational Studies of Cadmium Nickel Systems

Quantum Chemical Approaches

Quantum chemical approaches are centered on solving the Schrödinger equation for a given molecular or solid-state system. These methods provide detailed information about the electronic properties that govern the behavior of cadmium-nickel compounds and alloys.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of materials. nih.govscience.gov It is employed to study the properties of systems containing cadmium and nickel, from complexes to solid-state alloys. researchgate.netresearchgate.net DFT calculations can predict the stability of different structural arrangements, such as the preference for certain crystal structures or the formation energy of alloys. nih.govpan.pl For instance, studies on metal-doped systems have utilized DFT to determine changes in lattice constants and structural properties when elements like nickel or cadmium are introduced. aip.org

The reactivity of cadmium-nickel systems can be assessed by calculating parameters like adsorption energies of molecules on surfaces or the energy barriers for chemical reactions. DFT has been used to study the adsorption of heavy metals like Ni and Cd onto substrates, revealing that such processes are often energetically favored. nih.gov The stability of various complexes and alloys is a key aspect explored through DFT. researchgate.net For example, DFT calculations have been used to investigate the substitution energies of ions like Ni²⁺ and Cd²⁺ into crystal lattices, predicting whether they will form stable solid solutions. researchgate.net The theory can also determine the relative stability of different isomers of nickel complexes, finding energy differences that dictate the more favorable configuration. universepg.com

ParameterDescriptionRelevance to Cd-Ni Systems
Formation Energy The energy change when a compound is formed from its constituent elements.Indicates the thermodynamic stability of a Cd-Ni alloy or compound. Negative values suggest a stable formation. nih.gov
Binding Energy The energy required to separate a system into its individual components (e.g., atoms).Used to assess the stability of Cd-Ni clusters or complexes. universepg.com
Lattice Constants The physical dimensions of the unit cells in a crystal lattice.DFT calculations predict how the introduction of Cd or Ni affects the crystal structure of a host material. aip.org
Adsorption Energy The energy released when an atom or molecule binds to a surface.Quantifies the strength of interaction between Cd or Ni atoms and a substrate material. nih.gov

Molecular Orbital (MO) theory describes the electronic structure of molecules using orbitals that extend over the entire molecule. ossila.com Within this framework, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. ossila.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. science.govossila.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ossila.com Conversely, a small gap suggests the molecule is more reactive. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ossila.com In cadmium-containing complexes, for example, the LUMO has been observed to be located on the organic ligand part of the molecule. researchgate.net This type of analysis is crucial for predicting how cadmium-nickel complexes might participate in electron transfer reactions. researchgate.netyoutube.com

Orbital/ConceptDescriptionSignificance
HOMO H ighest O ccupied M olecular O rbital: The highest-energy molecular orbital that contains electrons. ossila.comRepresents the ability of the molecule to donate electrons. Its energy level is related to the ionization potential. ossila.com
LUMO L owest U noccupied M olecular O rbital: The lowest-energy molecular orbital that does not contain electrons. ossila.comRepresents the ability of the molecule to accept electrons. Its energy level is related to the electron affinity. ossila.com
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. libretexts.orgA key indicator of molecular stability and reactivity. A larger gap corresponds to higher stability. science.gov

Electrostatic Potential (ESP) calculations are used to create a map of the charge distribution in a molecule. universepg.com This map, often visualized on the electron density surface, shows regions of positive and negative electrostatic potential. These regions are crucial for understanding and predicting how a molecule will interact with other molecules.

Negative regions (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while positive regions (typically blue) are electron-poor and are prone to nucleophilic attack. ESP maps have been used to analyze nickel complexes, highlighting significant differences in charge distribution based on the ligands attached to the metal center. universepg.com For cadmium-nickel systems, ESP calculations can identify the most likely sites for chemical reactions, providing insight into the intermolecular forces and bonding preferences.

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonds, which aligns with the familiar Lewis structure concepts. wikipedia.orgfaccts.de NBO analysis provides a quantitative description of bonding interactions and charge distribution within a molecule. wikipedia.org

A key feature of NBO analysis is its ability to quantify delocalization effects, or charge transfer interactions, between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds). wikipedia.orgwisc.edu The strength of these interactions is evaluated using second-order perturbation theory, and the resulting stabilization energy indicates the importance of the delocalization. wisc.edu This method has been applied to study metal complexes containing nickel and cadmium, revealing details about the nature of metal-ligand bonds and charge transfer. universepg.commdpi.com For instance, NBO analysis of nickel complexes has shown how charge is distributed between the metal atom and its ligands. universepg.com

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous method for defining atoms and the chemical bonds between them based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org Developed by Richard Bader, AIM analysis partitions a molecule into atomic basins, each containing exactly one nucleus. wikipedia.orguni-rostock.de

The analysis focuses on the properties of the electron density at specific locations called critical points, where the gradient of the density is zero. uni-rostock.de A bond critical point (BCP) is found between two interacting nuclei, and its properties reveal the nature of the chemical bond. ias.ac.in The value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are particularly important. A high value of ρ indicates a significant accumulation of charge, typical of covalent bonds, while the sign of the Laplacian indicates whether the charge is locally concentrated (∇²ρ < 0, covalent) or depleted (∇²ρ > 0, ionic or van der Waals interaction). ias.ac.in AIM analysis can be used to characterize the strength and type (covalent, ionic, metallic) of bonding in cadmium-nickel alloys and compounds.

AIM Parameter at BCPInterpretation of Chemical Bond
Electron Density (ρ) Measures the accumulation of electronic charge at the bond critical point. Higher values suggest a stronger, more covalent interaction. ias.ac.in
Laplacian of Electron Density (∇²ρ) Indicates whether electron density is locally concentrated (∇²ρ < 0) or depleted (∇²ρ > 0) at the BCP. ias.ac.in
∇²ρ < 0 Characteristic of shared interactions, such as covalent bonds.
∇²ρ > 0 Characteristic of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions.

Molecular Dynamics Simulations and Computational Modeling

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic evolution of the system, offering insights into both thermodynamic and kinetic properties. aps.org

In the context of cadmium-nickel systems, MD simulations are invaluable for studying the behavior of alloys, including processes like melting, solidification, and the formation of different phases. mdpi.com Simulations can be used to investigate surface phenomena, such as corrosion at high temperatures, by modeling the interactions between a Cd-Ni alloy surface and an external environment. aps.org For example, MD has been used to study the nano-friction and wear mechanisms of nickel-based alloys. mdpi.com Furthermore, computational modeling has been applied to understand the behavior of nickel-cadmium systems in specific applications, such as simulating the discharge processes in nickel-cadmium batteries. researchgate.netosti.gov These simulations help in understanding how material properties change under various conditions of temperature and pressure. aps.org

Thermodynamic Modeling and Phase Diagram Calculations

Thermodynamic modeling provides a powerful approach to understanding and predicting the behavior of materials under various conditions of temperature, pressure, and composition. For the cadmium-nickel system, these computational tools are essential for calculating phase stability, predicting phase transformations, and assessing the performance of related electrochemical systems.

CALPHAD Method for Phase Equilibria and System Assessment

The CALPHAD (CALculation of PHAse Diagrams) method is a computational approach used to predict phase equilibria and thermodynamic properties in multicomponent systems. arxiv.org It relies on constructing mathematical models that describe the Gibbs free energy of each phase as a function of temperature, pressure, and composition. arxiv.orgonera.fr The core of the method involves developing thermodynamic databases by fitting these models to a vast array of experimental data and results from first-principles calculations. unige.itnih.gov

The CALPHAD methodology consists of several key steps:

Data Collection : Gathering experimental data on phase equilibria, thermochemical properties like enthalpy of mixing, and crystal structures for the system of interest. thermocalc.com Where experimental data is lacking, values from ab initio (first-principles) calculations are used. onera.frthermocalc.com

Model Selection : Choosing an appropriate mathematical model for the Gibbs energy of each phase. thermocalc.com For simple substitutional solutions like liquid, body-centered cubic (bcc), and face-centered cubic (fcc) phases, a random solution model is often used. psu.edu For ordered intermetallic compounds, a sublattice model is employed, which considers the different crystallographic sites occupied by the elements. onera.frpsu.edu

Parameter Optimization : The coefficients of the Gibbs energy models are optimized to best reproduce the collected experimental and theoretical data. onera.fr

Database Creation : The optimized parameters are stored in a thermodynamic database, which can then be used with software to calculate phase diagrams and other thermodynamic properties for complex, multicomponent alloys. unige.itthermocalc.com

For the Cadmium-Nickel (Cd-Ni) system, a CALPHAD assessment would involve modeling the Gibbs energy for the liquid phase, the terminal solid solutions (fcc-Ni and hcp-Cd), and any intermetallic compounds that form. This thermodynamic description allows for the calculation of the complete Cd-Ni phase diagram, providing crucial information for alloy design and processing. The strength of the CALPHAD method lies in its ability to extrapolate from assessed binary and ternary systems to predict the behavior of higher-order, multicomponent systems, making it an invaluable tool in materials engineering. nih.govsemanticscholar.org

Component of CALPHAD MethodologyDescriptionRelevance to Cd-Ni System
Gibbs Energy ModelingEach phase (liquid, solid solution, intermetallic) is described by a Gibbs energy function G(T, P, x), typically a Redlich-Kistler polynomial. onera.frModels would be created for liquid Cd-Ni, Ni-rich solid solution, Cd-rich solid solution, and any Cd-Ni intermetallic phases.
Sublattice ModelsUsed for ordered phases, where different elements occupy specific crystallographic sublattices. onera.frEssential for accurately describing the thermodynamics of any ordered intermetallic compounds in the Cd-Ni system.
Input DataExperimental phase boundary data, enthalpies of mixing, activities, and formation energies from first-principles calculations. thermocalc.comExperimental data on the Cd-Ni phase diagram and thermochemical measurements would be critically assessed and used for parameter optimization.
ExtrapolationDatabases for binary systems (like Cd-Ni) can be combined to predict phase diagrams for ternary (e.g., Cd-Ni-X) and higher-order systems. unige.itA validated Cd-Ni database could be used to design more complex nickel-based alloys containing cadmium.

Mathematical Modeling of Electrochemical Cell Performance and Reactions

Mathematical models are critical for understanding the complex phenomena within nickel-cadmium (Ni-Cd) electrochemical cells and for predicting their performance. sc.edu These models typically consist of a set of coupled partial differential equations that describe charge and mass transport, electrochemical kinetics, and thermodynamic properties.

A one-dimensional model of a Ni-Cd cell generally includes a positive nickel electrode, a negative cadmium electrode, and a separator. sc.edu Key phenomena incorporated into these models include:

Electrochemical Kinetics : The charge and discharge reactions at the electrode surfaces are described by kinetic expressions, often the Butler-Volmer equation. The kinetics of the nickel reaction and, during charging, the oxygen evolution reaction, have the largest effects on the cell's voltage. sc.edu

Proton Diffusion : A critical factor controlling the performance of the nickel electrode is the diffusion of protons within the solid active material. sc.edu Toward the end of discharge, proton diffusion significantly affects the utilization of the active material. sc.edu A pseudo-2D model can be used to incorporate this process. sc.edu

Oxygen Reactions : In sealed Ni-Cd cells, oxygen evolution at the nickel electrode during overcharge and its subsequent reduction at the cadmium electrode are important processes to model for predicting cell efficiency and pressure. sc.eduiaea.org

Thermal Effects : More complex models, often employing Computational Fluid Dynamics (CFD), can be coupled with electrochemical models to account for heat generation and temperature distribution. nasa.govdesigntechproducts.commdpi.com Temperature variations can significantly influence battery performance, life, and safety. nasa.gov

These models allow for sensitivity analyses to determine which parameters most significantly impact cell behavior. For instance, simulations show that the discharge voltage is primarily affected by the kinetics of the nickel electrode reaction, while charge efficiency is largely determined by the kinetics of the oxygen evolution reaction. sc.edu

Model Parameter/PhenomenonGoverning Principle/EquationImpact on Ni-Cd Cell PerformanceReference
Nickel Electrode KineticsButler-Volmer EquationHas the largest effect on the predicted cell voltage during most of the discharge cycle. sc.edu
Proton Diffusion (in Ni Electrode)Fick's Law of Diffusion (within solid)Becomes important toward the end of discharge, significantly affecting active material utilization. sc.edu
Oxygen Evolution (during charge)Butler-Volmer EquationHas the largest effect on cell voltage and charge efficiency during overcharge. sc.edu
Ohmic Drop (in electrolyte/active material)Ohm's LawHas a negligible effect on the predicted cell voltage and charge utilization in many cases. sc.edu
Intercalation ThermodynamicsThermodynamic models for single-phase electrodesCan affect the slope of the discharge curve. sc.edu

Computational Predictions for Material Performance

Computational methods, particularly those based on quantum mechanics, provide atomic-level insights into material properties, enabling the prediction of performance in various applications before synthesis and testing.

Predicting Catalytic Activity and Selectivity

Computational quantum chemistry, especially Density Functional Theory (DFT), has become an indispensable tool for designing and screening alloy catalysts. rsc.organl.gov This approach allows for the prediction of catalytic activity and selectivity by modeling the interactions between reactant molecules and the catalyst surface at an electronic level. ias.ac.in

The general computational strategy involves:

Surface Modeling : A slab model is constructed to represent the surface of the Cadmium-Nickel alloy or compound.

Adsorption Energy Calculation : DFT calculations are performed to determine the binding or adsorption energies of key reaction intermediates on different sites of the catalyst surface.

Descriptor Identification : The calculated adsorption energies often serve as "descriptors" for the catalytic activity. For many reactions, the optimal catalyst binds intermediates neither too strongly nor too weakly, a concept often visualized in "volcano plots". nih.gov

Reaction Pathway Analysis : The energy barriers for elementary reaction steps are calculated to determine the most likely reaction mechanism and identify the rate-determining step.

For Cd-Ni systems, DFT could be used to screen different surface compositions and structures to find those with optimal binding energies for a target reaction. For example, in Pd-based alloys, DFT calculations have shown that alloying elements like Ni and Cd have different segregation energies, meaning they preferentially move either to the surface or into the bulk. rsc.org This surface segregation is critical as it determines the elemental composition of the active sites that interact with reactants. rsc.org Furthermore, machine learning models can be trained on DFT-calculated data to rapidly screen vast numbers of potential alloy compositions, accelerating the discovery of high-performance catalysts. rsc.orgkaist.ac.krresearchgate.net

Computational TechniquePurpose in Catalysis PredictionExample Application for Cd-Ni Systems
Density Functional Theory (DFT)Calculates electronic structure, adsorption energies of intermediates, and reaction energy barriers.Determine the binding energy of CO₂ or H₂ on a Cd-Ni surface to predict its activity for CO₂ reduction or hydrogen evolution.
Slab ModelsRepresent the crystalline surface of the catalyst.Create a model of the (111) surface of a Ni alloy containing Cd atoms to study site-specific adsorption.
Transition State TheoryCalculates reaction rates from the energy barrier of the rate-determining step.Identify the energy barrier for C-H bond activation in methane on a Cd-Ni catalyst.
Machine Learning (ML)Develop models to predict properties (e.g., adsorption energy) much faster than direct DFT calculations. rsc.orgTrain an ML model on a dataset of DFT-calculated adsorption energies for various Cd-Ni compositions to quickly screen thousands of potential catalysts.

Elucidating Corrosion Inhibition Mechanisms

Computational modeling is a powerful tool for investigating the mechanisms of corrosion and its inhibition at the molecular level. elsevier.com Techniques like DFT and Molecular Dynamics (MD) simulations can elucidate how inhibitor molecules interact with a metal surface, such as a cadmium-nickel alloy or coating, to prevent degradation. researchgate.net

The theoretical approach to studying corrosion inhibition typically involves:

DFT Calculations : Quantum chemical calculations are used to analyze the electronic properties of inhibitor molecules. Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), and dipole moment are correlated with inhibition efficiency. researchgate.net These calculations help explain the ability of a molecule to donate or accept electrons from the metal surface, a key step in forming a protective chemical bond (chemisorption). mdpi.com

Molecular Dynamics (MD) Simulations : MD simulations model the dynamic behavior of inhibitor molecules and solvent (e.g., water) at the metal-electrolyte interface. These simulations can predict the adsorption energy and orientation of the inhibitor on the surface, revealing how a protective layer is formed that acts as a barrier to corrosive species. researchgate.net

For a Cd-Ni surface, these computational models could be used to screen potential organic inhibitor molecules by predicting their binding strength and coverage. The models can also help understand the role of the alloy itself in forming a passive layer—a thin, stable oxide layer that protects the underlying metal from the environment. By simulating the interaction of water and corrosive ions (like chloride) with the passivated Cd-Ni surface, researchers can predict the stability of this protective layer and understand the mechanisms that lead to its breakdown. mit.edu

Theoretical Basis for Photocatalytic Reactivity

First-principles calculations based on DFT provide the theoretical foundation for understanding and designing photocatalytic materials. mdpi.comrsc.org For a cadmium-nickel compound to be an effective photocatalyst, it must satisfy several electronic and optical criteria, all of which can be predicted computationally.

The key theoretical aspects investigated are:

Electronic Band Structure : DFT is used to calculate the band structure, which determines the band gap energy (E_g). The band gap must be narrow enough to absorb a significant portion of the solar spectrum (typically in the visible light range) but wide enough to provide sufficient potential for redox reactions. mdpi.com

Charge Carrier Separation : An efficient photocatalyst must prevent the rapid recombination of photogenerated electrons and holes. In heterostructures, such as a composite of a cadmium-based semiconductor and a nickel-based co-catalyst, DFT can predict the band alignment. A Type-II band alignment is highly desirable as it promotes the spatial separation of electrons and holes at the interface, enhancing their lifetime and availability for surface reactions. rsc.org

Optical Absorption : The optical absorption spectrum can be calculated to predict how efficiently the material absorbs photons at different wavelengths. Doping or forming composites can introduce new energy levels or alter the band structure to enhance visible light absorption. mdpi.com

For example, studies have shown that loading a Ni(OH)₂ co-catalyst onto ZnCdS nanospheres creates a close interface that improves the separation of photogenerated charges, boosting photocatalytic hydrogen production. mdpi.com Similarly, first-principles calculations on other systems show that doping with elements like Cd or Ni can modify the band structure, reduce the bandgap, and enhance visible light absorption, thereby improving photocatalytic performance. mdpi.com These theoretical calculations provide a rational basis for designing novel Cd-Ni photocatalytic systems. mdpi.com

Calculated PropertyComputational MethodSignificance for PhotocatalysisReference
Band Gap Energy (E_g)Density Functional Theory (DFT)Determines the range of light wavelengths the material can absorb. A smaller band gap allows for more visible light absorption. mdpi.com
Band Edge Positions (VBM, CBM)DFTDetermines the thermodynamic feasibility of driving specific redox reactions, such as water splitting. rsc.org
Band Alignment (in heterostructures)DFTPredicts the direction of charge transfer. A Type-II alignment promotes the separation of electrons and holes, reducing recombination. rsc.org
Optical Absorption SpectrumDFT (using dielectric function)Quantifies the material's ability to absorb light across the solar spectrum. mdpi.com
Carrier Effective MassDFT (from band structure curvature)Relates to the mobility of charge carriers; lower effective mass generally leads to better charge transport and higher activity. mdpi.com

Emerging Research Directions and Future Perspectives

Development of Novel Cadmium-Nickel Nanomaterials and Architectures

The development of new cadmium-nickel nanomaterials and architectures is a cornerstone of current research, with a focus on creating structures with enhanced properties. A significant area of investigation is the synthesis of doped nanoparticles. For instance, cadmium-doped nickel oxide (NiO) nanoparticles have been successfully synthesized using the co-precipitation method. researchgate.net This process results in nanoparticles with a size of approximately 30.6 nm. researchgate.net

Characterization techniques such as X-ray diffraction (XRD) have been instrumental in confirming the structure and size of these nanomaterials. XRD analysis of cadmium-doped NiO reveals additional peaks corresponding to cadmium, confirming its incorporation into the nickel oxide lattice. researchgate.net Furthermore, techniques like UV-Visible spectroscopy have shown that doping with cadmium enhances the absorption capacity of nickel oxide, particularly at a wavelength of 270 nm. researchgate.net Photoluminescence (PL) and Fourier-transform infrared (FTIR) spectroscopy are also employed to understand the effects of doping on the material's optical and absorption properties. researchgate.net

Future research in this area is expected to focus on exploring a wider range of doping concentrations to further enhance the properties of nickel oxide and other host materials. The development of more complex nano-architectures, such as core-shell nanoparticles and hierarchical structures, is also a promising avenue for creating materials with unique functionalities for applications in catalysis, electronics, and energy storage.

Synergistic Integration with Other Advanced Materials (e.g., Graphene, Chitosan)

The integration of cadmium-nickel compounds with other advanced materials is a rapidly growing field of research, aiming to create composites with synergistic properties that surpass those of their individual components. Graphene and chitosan (B1678972) have emerged as particularly promising materials for this purpose.

Graphene oxide-chitosan composites have been investigated for their potential in environmental remediation, specifically for the removal of heavy metal ions like cadmium from aqueous solutions. researchgate.netupm.edu.my In these composites, chitosan particles are coated onto the surface of graphene oxide sheets. upm.edu.my The combination of graphene oxide's high surface area and chitosan's chelating properties leads to a highly effective adsorbent. The successful formation of these composites is confirmed through various characterization techniques, including Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR). upm.edu.my The interaction between graphene oxide and chitosan is evidenced by changes in the XRD peaks and FTIR spectra, indicating hydrogen bonding between the two components. upm.edu.my

The adsorption capacity of these composites for cadmium (II) ions has been shown to be significant, with a maximum adsorption capacity of 107.8 mg/g based on the Langmuir isotherm model. upm.edu.my The adsorption process is well-described by the pseudo-second-order kinetic model. upm.edu.my

Future research is likely to explore the incorporation of cadmium-nickel nanoparticles into these graphene-chitosan matrices to develop multifunctional materials. For example, a recyclable adsorbent composed of graphene oxide-chitosan grafted with nickel ferrite (B1171679) has been developed for the efficient recovery of cadmium. researchgate.net Further investigations could focus on tailoring the composition and structure of these composites for applications in catalysis, sensing, and energy storage, leveraging the unique properties of each component.

Advancements in In-situ and Operando Characterization Techniques

A deep understanding of the dynamic changes that materials undergo during operation is crucial for the development of advanced functional materials. In-situ and operando characterization techniques, which allow for the study of materials under real-time conditions, are becoming indispensable tools in materials science. nih.govfrontiersin.org These techniques provide invaluable insights into reaction mechanisms, degradation processes, and structural transformations that are not accessible through conventional ex-situ methods. frontiersin.orgmdpi.com

While specific applications of these techniques to cadmium-nickel systems are still emerging, the methodologies developed for other materials, particularly in the field of battery research, provide a clear roadmap for future investigations. Techniques such as in-situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) can be used to monitor the crystallographic and electronic structure changes in cadmium-nickel electrodes during electrochemical cycling. nih.govrsc.org For instance, in-situ XRD can track the phase evolution and lattice parameter changes, providing a direct correlation between structural modifications and electrochemical performance. nih.gov

In-situ transmission electron microscopy (TEM) and scanning electron microscopy (SEM) can offer real-time visualization of morphological changes, such as particle cracking or the formation of solid-electrolyte interphases, at the nanoscale. mdpi.com Furthermore, in-situ Raman and Fourier-transform infrared (FTIR) spectroscopy can provide information about the vibrational modes of molecules at the electrode-electrolyte interface, shedding light on the chemical reactions occurring during operation. mdpi.com

The future of this field lies in the development of specialized electrochemical cells that are compatible with these advanced characterization techniques, enabling the simultaneous measurement of electrochemical performance and material properties. frontiersin.org The application of these powerful tools to cadmium-nickel systems will undoubtedly accelerate the discovery and optimization of new materials for energy storage and conversion.

Design of Multi-functional Cadmium-Nickel Based Composites

The design of multi-functional composites that combine several distinct properties within a single material is a key trend in advanced materials research. mdpi.comresearchgate.net By integrating cadmium-nickel compounds with other materials, it is possible to create composites with tailored mechanical, electrical, thermal, and chemical properties. rsc.org

One promising approach is the incorporation of nanomaterials such as carbon nanotubes (CNTs) and graphene into a cadmium-nickel-containing matrix. mdpi.comrsc.org The addition of these carbon-based nanomaterials can significantly enhance the mechanical properties of the composite, including stiffness, fracture toughness, and strength. rsc.org Furthermore, the excellent electrical and thermal conductivity of CNTs and graphene can impart these properties to the composite, opening up applications in areas such as electromagnetic interference (EMI) shielding and thermal management. mdpi.com

For example, a composite material for the removal of heavy metals, including cadmium and nickel, has been developed using amino-functionalized magnetic graphene. rsc.org This material demonstrated significant absorbance values for both cadmium (27.83 mg g⁻¹) and nickel (22.07 mg g⁻¹). rsc.org

Future research in this area will focus on the development of hierarchical structures and the precise control of the interface between the different components of the composite to optimize their synergistic effects. The goal is to create lightweight, robust, and multi-functional materials for a wide range of applications, from structural components with integrated energy storage to advanced catalytic systems. researchgate.netdiva-portal.org The development of such materials will require a multi-disciplinary approach, combining materials synthesis, advanced characterization, and computational modeling.

Exploration of Unconventional Cadmium-Nickel Compounds and Intermetallics

Research into cadmium-nickel systems is expanding beyond simple alloys and oxides to explore the synthesis and characterization of unconventional compounds and intermetallics with unique crystal structures and properties. These materials are often synthesized from the constituent elements in sealed tantalum or niobium tubes at high temperatures using an induction or high-frequency furnace. researchgate.net

Several new ternary intermetallic cadmium compounds containing nickel and a rare-earth element (RE) have been discovered and structurally characterized using X-ray diffraction on powders and single crystals. researchgate.net Examples of these novel compounds include:

PrNi₀.₉₅₁(₄)Cd₂ : This compound crystallizes in the MgCuAl₂-type structure with the space group Cmcm. researchgate.net

RE₂Ni₂Cd (RE = La, Pr, Nd, Sm, Tb, Dy) : These intermetallics adopt a tetragonal Mo₂FeB₂-type structure with the space group P4/mbm. researchgate.net

RE₄TNiCd (RE = Y, La-Nd, Sm, Gd-Tm, Lu) : These compounds crystallize with the Gd₄RhIn-type structure, belonging to the space group F4̄3m. researchgate.net

RE₂₃Ni₇Cd₄ (RE = La-Nd, Sm, Gd, Tb) : These rare earth-rich compounds have the Pr₂₃Ir₇Mg₄-type structure with the space group P6₃mc. researchgate.net

The following table summarizes the crystallographic data for some of these novel intermetallic compounds.

CompoundCrystal SystemSpace Group
PrNi₀.₉₅₁(₄)Cd₂OrthorhombicCmcm
RE₂Ni₂CdTetragonalP4/mbm
RE₄NiCdCubicF4̄3m
RE₂₃Ni₇Cd₄HexagonalP6₃mc

The discovery of these new compounds opens up avenues for investigating their physical properties, such as magnetic and electronic transport characteristics, which could lead to the development of new functional materials. The complex crystal structures of these intermetallics suggest the possibility of anisotropic properties and interesting structure-property relationships that warrant further exploration.

Bridging Experimental and Computational Methodologies in Materials Design

The integration of computational modeling with experimental synthesis and characterization is revolutionizing the field of materials science, enabling a more rational and efficient approach to materials design. researchgate.netmedium.com This synergy is particularly valuable for complex systems like cadmium-nickel alloys and compounds, where the vast compositional and structural space makes a purely experimental approach time-consuming and costly. mdpi.commgi.gov

Computational techniques such as Density Functional Theory (DFT) can be used to predict the structural, electronic, and thermodynamic properties of new cadmium-nickel compounds. nih.gov These calculations can help to identify promising candidate materials with desired properties before they are synthesized in the laboratory, thereby guiding experimental efforts. For example, DFT can be used to calculate the formation energies of different crystal structures to predict the most stable phase, or to determine the electronic band structure to predict whether a material will be a metal, semiconductor, or insulator.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of cadmium-nickel systems, such as diffusion mechanisms, phase transformations, and the mechanical response to external stimuli. nih.gov This information is crucial for understanding the performance and degradation of these materials in various applications.

The data generated from both computational and experimental studies can be used to develop machine learning models that can predict the properties of new materials with high accuracy and speed. nih.gov This data-driven approach can further accelerate the materials discovery process.

The future of cadmium-nickel materials research will increasingly rely on this integrated approach, where computational modeling is used to guide experimental design, and experimental results are used to validate and refine computational models. This feedback loop will be essential for the rapid development of new materials with tailored properties for specific applications.

Development of Sustainable Synthesis and Recycling Strategies

The growing demand for advanced materials, coupled with concerns about resource depletion and environmental impact, has led to a strong focus on the development of sustainable synthesis and recycling strategies for materials containing cadmium and nickel. atomfair.com For cadmium-nickel compounds, this is particularly important due to the toxicity of cadmium.

Sustainable Synthesis:

Future research in the synthesis of cadmium-nickel materials will likely focus on "green chemistry" approaches that minimize the use of hazardous reagents, reduce energy consumption, and generate less waste. This could involve the use of bio-inspired synthesis methods, solvothermal and microwave-assisted synthesis, and the use of environmentally benign solvents. The goal is to develop processes that are not only economically viable but also environmentally responsible.

Recycling Strategies:

The recycling of spent nickel-cadmium (Ni-Cd) batteries is a well-established industrial practice, driven by both economic incentives and environmental regulations. atomfair.commdpi.com The two main approaches to Ni-Cd battery recycling are pyrometallurgy and hydrometallurgy. atomfair.com

Pyrometallurgical Processes: These methods involve high-temperature treatment to separate the components of the battery. atomfair.com Cadmium, having a lower boiling point than nickel and iron, is volatilized and then recovered through condensation. atomfair.com This process can achieve high recovery rates, with over 95% for cadmium and over 90% for nickel. atomfair.com

Hydrometallurgical Processes: These processes use aqueous solutions to leach the metals from the battery materials. atomfair.com The metals are then selectively recovered from the leachate through techniques such as solvent extraction, precipitation, or electrowinning. atomfair.comnih.gov Hydrometallurgical methods can produce high-purity metals, with purity levels reaching 99.9% for cadmium and 99.5% for nickel. atomfair.com

The following table provides a comparison of the two main recycling methods for Ni-Cd batteries.

FeaturePyrometallurgyHydrometallurgy
Process High-temperature treatmentAqueous chemical leaching
Cadmium Recovery Rate > 95%High
Nickel Recovery Rate > 90%High
Purity of Recovered Cadmium High99.9%
Purity of Recovered Nickel High99.5%
Byproducts Slag, off-gasesAcidic wastewater, residues

Future research in this area will focus on improving the efficiency and reducing the environmental footprint of these recycling processes. This includes developing more selective leaching agents, optimizing solvent extraction systems, and finding ways to valorize the byproducts of the recycling process. The ultimate goal is to create a closed-loop system where the materials from spent batteries can be efficiently recovered and reused in the production of new materials, contributing to a more circular economy. researchgate.net

Q & A

Q. What are the recommended analytical methods for detecting trace levels of cadmium and nickel in environmental samples?

Methodological Answer:

  • Fluorescence spectroscopy (e.g., molecular fluorescence with ligands like 8-hydroxyquinoline) is effective for quantifying cadmium and nickel in complex matrices such as tobacco or e-cigarette solutions. Key parameters include pH optimization (e.g., pH 9.0–10.0 for nickel), excitation/emission wavelengths, and validation via spike-recovery tests (recovery rates >90% for accuracy) .
  • For water samples, acidification (pH <2) and rigorous pre-treatment protocols (e.g., nitric acid washing of containers) are critical to prevent metal adsorption onto surfaces and ensure sample integrity .

Q. How do researchers standardize plant uptake studies for cadmium and nickel to ensure comparability across experiments?

Methodological Answer:

  • Use translocation factor (TF) calculations (TF = metal concentration in shoots/roots) to assess bioavailability. For cadmium, TF <1.0 indicates limited translocation, whereas nickel may show higher mobility depending on soil pH and organic matter .
  • Standardize growth conditions (e.g., hydroponic vs. soil systems) and include reference materials like NIST SRM 1573a (tomato leaves) for quality control .

Q. What are the best practices for designing controlled laboratory experiments to study cadmium-nickel interactions?

Methodological Answer:

  • Employ factorial designs to isolate synergistic/antagonistic effects. For example, vary concentrations of both metals (e.g., 0–50 µM Cd²⁺ and 0–100 µM Ni²⁺) while monitoring biomarkers like glutathione levels or root elongation .
  • Include negative controls (e.g., metal-free treatments) and replicate trials (n ≥3) to account for variability .

Advanced Research Questions

Q. How can researchers resolve contradictions between lab-scale and field data on cadmium-nickel ecotoxicity?

Methodological Answer:

  • Re-analyze raw dose-response curves from acute toxicity studies to derive chronic EC50 values, avoiding extrapolation errors. For example, USEtox updates characterization factors by reinterpreting raw data for metals, improving field relevance .
  • Conduct microcosm experiments bridging lab and field conditions, such as simulating soil-metal interactions with site-specific organic matter .

Q. What multivariate statistical approaches are suitable for analyzing co-exposure effects of cadmium and nickel in epidemiological studies?

Methodological Answer:

  • Apply principal component analysis (PCA) to decouple correlated metal exposures. For urinary metal data, log-transform skewed distributions and adjust for covariates (e.g., age, smoking status) .
  • Use Bayesian networks to model probabilistic interactions between metal biomarkers and health endpoints (e.g., renal dysfunction) .

Q. How can experimental designs be optimized to study cadmium-nickel sorption kinetics in pilot-scale systems?

Methodological Answer:

  • Utilize breakthrough curve analysis (e.g., Thomas model) to predict adsorption capacity in pilot-scale columns. For instance, pilot studies show nickel exhibits faster breakthrough than cadmium due to lower affinity for alumina-based sorbents .
  • Incorporate real-time monitoring (e.g., ICP-MS coupled with flow systems) to track dynamic sorption processes .

Data Management and Reproducibility

Q. What frameworks ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management in cadmium-nickel research?

Methodological Answer:

  • Use repositories like Chemotion or RADAR4Chem for sharing spectral data (e.g., fluorescence profiles) and experimental protocols. Metadata should include instrument settings (e.g., slit widths, detection limits) and sample pre-treatment steps .
  • Adopt electronic lab notebooks (ELNs) with version control to enhance reproducibility, particularly for multi-institutional collaborations .

Q. How should researchers address discrepancies in reported toxicity thresholds for cadmium and nickel across studies?

Methodological Answer:

  • Conduct meta-analyses with stringent inclusion criteria (e.g., peer-reviewed studies using ISO 6341 for Daphnia magna assays). Highlight methodological variations (e.g., exposure duration, endpoint measurements) as sources of divergence .
  • Propose harmonized testing guidelines through consortia like OECD or ISO to standardize future protocols .

Experimental Design Challenges

Q. What strategies mitigate interference from matrix effects when quantifying cadmium and nickel in biological samples?

Methodological Answer:

  • Implement matrix-matched calibration curves (e.g., spiking metal-free serum with known concentrations) to correct for ionization suppression in ICP-MS .
  • Use chelation-based extraction (e.g., APDC/DDTC for nickel) to improve selectivity in complex matrices like blood or plant tissues .

Q. How can researchers balance cost and precision in long-term ecotoxicology studies involving cadmium and nickel?

Methodological Answer:

  • Apply response surface methodology (RSM) to minimize experimental runs while maximizing data resolution. For example, RSM optimizes metal concentration ranges and sampling intervals in multi-year soil studies .
  • Leverage open-source tools like USEtox for preliminary risk assessments, reducing reliance on resource-intensive assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.